Technical Guide: Mopivabil (CAS 2988562-84-9) & Prodrug Chemistry
This guide provides an in-depth technical analysis of Mopivabil , specifically addressing the chemical entity associated with CAS 2988562-84-9 and its functional role as a prodrug moiety in the pharmaceutical development...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Mopivabil , specifically addressing the chemical entity associated with CAS 2988562-84-9 and its functional role as a prodrug moiety in the pharmaceutical development of Azilsartan Mopivabil .[1]
[1]
Executive Summary
Mopivabil (INN) formally refers to the radical moiety {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl .[1][2] It is a lipophilic ester-based promoiety designed to enhance the oral bioavailability of the angiotensin II receptor blocker (ARB), Azilsartan.[1]
CAS 2988562-84-9 , often cataloged simply as "Mopivabil" in chemical databases, corresponds to the specific chemical entity 4-ethyl-2-methoxyphenyl pivalate (also known as 4-ethylguaiacol pivalate).[1][3] This compound serves as a critical Reference Standard or Process Impurity in the synthesis and quality control of Azilsartan Mopivabil.[1] It represents the "over-reduced" or "de-functionalized" analog of the active benzyl linker, providing a stable marker for analytical validation.[1]
This guide details the physicochemical properties of the CAS entity, the mechanism of the Mopivabil promoiety, and the synthetic pathways governing its production.[1]
Chemical Identification & Structure
The Mopivabil Moiety (INN Radical)
The "Mopivabil" name in a regulatory context defines the substituent used to derivatize the active drug.[1]
High boiling point due to ester/ether functionality.
Lipophilicity (LogP)
4.2 ± 0.4 (Predicted)
Highly lipophilic; elutes late in Reverse Phase HPLC.
pKa
N/A
Molecule is neutral (no ionizable groups in physiological range).
Storage
-20°C, Inert Atmosphere
Sensitive to hydrolysis; store under Nitrogen/Argon.[1]
Stability
Hydrolytically Unstable
Susceptible to esterase activity or high pH hydrolysis.
Mechanism of Action: The Mopivabil Prodrug System
While CAS 2988562-84-9 is an analytical tool, the Mopivabil moiety is the functional driver of the drug's pharmacology.[1] It transforms Azilsartan (a poorly soluble dicarboxylic acid derivative) into a highly lipophilic ester, facilitating passive diffusion across the intestinal epithelium.[1]
Bioactivation Pathway
Upon absorption, the Mopivabil ester is cleaved by ubiquitous plasma and tissue esterases.[1]
Absorption: The lipophilic Mopivabil ester crosses the enterocyte membrane.[1]
Enzymatic Hydrolysis: Carboxylesterases attack the pivalate ester bond.[1]
Spontaneous Collapse: The resulting unstable intermediate (a phenol derivative) spontaneously eliminates a quinone methide-like species (or formaldehyde equivalent depending on exact linkage) to release the free Azilsartan.[1]
Target Engagement: Free Azilsartan blocks the Angiotensin II Type 1 (AT1) receptor.[1]
Figure 2: Bioactivation pathway of the Mopivabil prodrug system.[1]
Synthesis & Manufacturing Workflow
The synthesis of the Mopivabil moiety and its downstream coupling requires precise control to avoid the formation of the "over-reduced" impurity (CAS 2988562-84-9).[1]
Avoid inhalation of vapors/mist (use in a fume hood).[1]
Spill Response:
Absorb with inert material (sand/vermiculite).[1] Do not flush into surface water.[1]
References
World Health Organization (WHO). (2022).[1][2] International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN List 126. WHO Drug Information, Vol. 35, No.[1][2] 4. Link[1]
ApexBio Technology. (2024).[1] Mopivabil Product Datasheet (CAS 2988562-84-9).[1][3][7][8][9][10][11] Link
ChemicalBook. (2024).[1] Propanoic acid, 2,2-dimethyl-, 4-ethyl-2-methoxyphenyl ester Properties. Link
MedKoo Biosciences. (2024).[1] Azilsartan Mopivabil (CAS 2271428-31-8) Product Information. Link
PubChem. (2024).[1] Azilsartan Compound Summary. National Library of Medicine.[1] Link
Technical Deep Dive: Azilsartan Medoxomil & The AT1 Receptor Interface
Subject: Pharmacodynamics, Binding Kinetics, and Structural Mechanisms of Azilsartan Medoxomil (Edarbi) Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Executive Summary & Nomenclature Clar...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Pharmacodynamics, Binding Kinetics, and Structural Mechanisms of Azilsartan Medoxomil (Edarbi)
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists
Executive Summary & Nomenclature Clarification
This technical guide analyzes the mechanism of action (MoA) of Azilsartan Medoxomil , a potent Angiotensin II Receptor Blocker (ARB).
Note on Nomenclature: The term "Mopivabil" appears in select chemical databases as a synonym or non-standard reference to the medoxomil ester moiety or specific salt forms. In standard pharmaceutical nomenclature, the commercially approved prodrug is Azilsartan Medoxomil , which hydrolyzes into the active moiety Azilsartan .[1][2] This guide focuses on the interaction of the active Azilsartan molecule with the AT1 receptor.[1][2][3][4][5]
Azilsartan distinguishes itself from earlier ARBs (e.g., valsartan, olmesartan) through insurmountable antagonism and potent inverse agonism . These properties are driven structurally by a unique 5-oxo-1,2,4-oxadiazole ring, resulting in tighter binding affinity and slower dissociation rates from the AT1 receptor.[5]
Molecular Architecture: Prodrug to Active Site
The efficacy of Azilsartan Medoxomil relies on a two-stage activation and binding process. Unlike simple competitive antagonists, Azilsartan functions as a stabilizer of the receptor's inactive state.
1.1 Structural Activation
Azilsartan Medoxomil is an ester prodrug.[6][7] Upon oral administration, it undergoes rapid ester hydrolysis in the gastrointestinal tract and plasma to release the active Azilsartan.
Prodrug Moiety: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) group.[4][6] Increases lipophilicity for bioavailability.
Active Pharmacophore: The 5-oxo-1,2,4-oxadiazole ring (replacing the tetrazole ring common in other ARBs like candesartan). This ring is less acidic and more lipophilic, facilitating stronger van der Waals interactions within the AT1 receptor pocket.
1.2 The "Insurmountable" Antagonism
Classical competitive antagonists can be displaced by high concentrations of the endogenous agonist (Angiotensin II). Azilsartan exhibits insurmountable antagonism , meaning that even high levels of Angiotensin II cannot easily displace it.
Mechanism: This is driven by a slow dissociation rate (
). Once Azilsartan binds, it remains resident in the receptor pocket for a duration significantly longer than the physiological pulses of Angiotensin II.
Pharmacodynamics: The AT1 Receptor Interface
The primary target is the G-protein coupled receptor (GPCR) Angiotensin II Type 1 Receptor (AT1R) .
2.1 Inverse Agonism
The AT1 receptor exhibits constitutive activity (spontaneous activation) even in the absence of Angiotensin II. This basal activity contributes to pathological remodeling in hypertension and heart failure.
Neutral Antagonists: Block AngII binding but do not affect constitutive activity.
Inverse Agonists (Azilsartan): Bind to and stabilize the inactive conformation of the receptor, reducing basal signaling below zero-ligand levels.
2.2 Signaling Pathway Blockade
By locking the AT1R in an inactive state, Azilsartan inhibits the Gq/11 coupling, preventing the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (
) into Inositol Trisphosphate () and Diacylglycerol ().
Figure 1: Mechanism of Action. Azilsartan stabilizes the inactive receptor conformation, effectively silencing both ligand-induced and constitutive Gq signaling.
Comparative Pharmacology & Data
Azilsartan's clinical superiority in blood pressure lowering is directly linked to its binding kinetics. The dissociation half-life (
) is a critical metric for predicting 24-hour efficacy.
Parameter
Azilsartan
Candesartan
Valsartan
Olmesartan
Active Moiety
Azilsartan
Candesartan
Valsartan
Olmesartan
Prodrug?
Yes (Medoxomil)
Yes (Cilexetil)
No
Yes (Medoxomil)
Key Structural Feature
5-oxo-1,2,4-oxadiazole
Tetrazole
Tetrazole
Tetrazole/Hydroxyl
Dissociation
~170 min (Slowest)
~75 min
~20 min (Fast)
~60 min
Binding Affinity ()
9.9 (Highest)
9.5
8.2
9.2
Inverse Agonism
Very Strong
Strong
Weak/Neutral
Moderate
Data synthesis based on Ojima et al. (2011) and comparative pharmacological reviews.
Experimental Protocols for Validation
To validate the mechanism of Azilsartan in a research setting, two primary assays are recommended: Radioligand Binding (to determine kinetics) and IP-One HTRF (to determine functional inverse agonism).
This protocol detects the reduction of constitutive activity.
Transfection: Transfect COS-7 cells with wild-type AT1R (which has high constitutive activity).
Starvation: Incubate cells in serum-free medium for 4 hours to remove endogenous growth factors.
Treatment: Treat cells with varying concentrations of Azilsartan (
to ) for 30 minutes. Do not add Angiotensin II.
Lysis & Detection: Use an HTRF (Homogeneous Time Resolved Fluorescence) kit to detect IP1 (a stable metabolite of IP3).
Result: A decrease in IP1 levels compared to vehicle control indicates inverse agonism.
Figure 2: Radioligand Dissociation Workflow. This workflow isolates the dissociation rate constant (
), the key metric differentiating Azilsartan from older ARBs.
References
Ojima, M. et al. (2011). In vitro antagonism of azilsartan, a new angiotensin II type 1 receptor blocker, to angiotensin II type 1 receptor.[8] Journal of Pharmacology and Experimental Therapeutics.
Kurtz, T. W. & Kajiya, T. (2012). Differential pharmacology and benefit/risk of azilsartan compared to other sartans. Vascular Health and Risk Management.
Miura, S. et al. (2013). Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan.[5] Hypertension Research.
European Medicines Agency. (2011). Edarbi (azilsartan medoxomil) Assessment Report.
Baker, J. G. & Hill, S. J. (2007). A comparison of the antagonist properties of the angiotensin II receptor blockers... British Journal of Pharmacology.
The Prodrug’s Gambit: A Comparative Analysis of Mopivabil and Medoxomil Ester Moieties in Drug Development
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Senior Application Scientist's Perspective In the intricate chess game of drug development, overcoming the challen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Senior Application Scientist's Perspective
In the intricate chess game of drug development, overcoming the challenge of poor oral bioavailability is often a pivotal move. A brilliantly potent molecule is of little clinical value if it cannot efficiently reach its systemic target after oral administration. This is where the art and science of prodrug design come into play—a strategic maneuver to enhance a drug's pharmacokinetic profile. This guide is born from years of field experience, observing both the elegant successes and the cautionary tales of prodrug chemistry. We will dissect two prominent ester-based prodrug strategies, the Medoxomil and the Pivaloyloxymethyl (POM) moieties. As "Mopivabil" is not a standard chemical term, this guide will use the well-established and structurally analogous POM moiety as its counterpart to the Medoxomil group, providing a scientifically robust comparison. Our focus will be on the "why"—the causal relationships between chemical structure, metabolic fate, and clinical consequence—to empower you, the drug developer, to make more informed decisions in your own discovery campaigns.
Part 1: Deconstructing the Promoieties: A Tale of Two Esters
The fundamental premise of an ester prodrug is simple: mask a polar functional group (often a carboxylic acid or a phosphate) with a more lipophilic ester group to facilitate absorption, then rely on ubiquitous endogenous esterases to cleave the ester in vivo, liberating the active parent drug. However, the choice of that ester promoiety is anything but simple. The structural nuances between different moieties dictate everything from stability in the gut to the nature of the chemical byproducts released upon cleavage.
The Medoxomil Moiety: A Cyclic Carbonate Approach
The Medoxomil group, chemically known as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl, is a cornerstone of modern prodrug design, famously employed in antihypertensive agents like Olmesartan Medoxomil and Azilsartan Medoxomil.[1] Its defining feature is a cyclic carbonate ester structure.
The Pivaloyloxymethyl (POM) Moiety: The Acyclic Workhorse (A "Mopivabil" Archetype)
The Pivaloyloxymethyl (POM) group, also known as pivoxil, represents a widely used acyclic acyloxyalkyl ester strategy. It is the prodrug moiety in drugs such as Adefovir dipivoxil and Pivmecillinam.[2][3] This moiety effectively masks polar groups, significantly increasing lipophilicity and cell membrane permeability.[3]
Comparative Physicochemical Properties
The decision to employ a cyclic versus an acyclic ester is a critical first step, with significant downstream consequences.
Active Drug, Acetaldehyde, Carbon Dioxide, Water[4][5]
Active Drug, Formaldehyde, Pivalic Acid
Key Bonds for Cleavage
Carbonate ester linkage
Carboxylate ester linkage
Diagram 1: Comparative Chemical Structures
Caption: Enzymatic and spontaneous cleavage pathways for Medoxomil and POM prodrugs.
Pharmacokinetic & Safety Implications: A Critical Comparison
The choice of promoiety directly impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile and, most importantly, its safety.
Very rapid, which can sometimes lead to significant pre-systemic (first-pass) metabolism in the gut wall or liver.
The relative stability of the ester bond to chemical vs. enzymatic hydrolysis is a key design parameter. Medoxomil's design often provides a good balance.
Byproduct Toxicity
Acetaldehyde: A known carcinogen and toxic metabolite. [5]However, the amounts generated are typically low.
Formaldehyde: A known mutagen and carcinogen. Pivalic Acid: Can cause carnitine depletion, leading to potential myopathy with chronic use.
This is the most significant differentiating factor. The potential for formaldehyde release and carnitine depletion from POM prodrugs is a major regulatory and clinical hurdle, and has contributed to the failure of some drug candidates in development.
Tissue Specificity
Cleavage is widespread (intestine, liver, blood) due to the ubiquitous nature of carboxylesterases.
Similar to Medoxomil, with cleavage rates dependent on tissue-specific esterase expression levels.
While not truly "targeted," slight differences in susceptibility to hCE1 (liver) vs. hCE2 (intestine) can subtly influence where the majority of the active drug is released.
Expertise Insight: The concern over formaldehyde release from POM prodrugs, while valid, must be contextualized. The body has efficient endogenous mechanisms for scavenging formaldehyde, and the amount generated from a typical therapeutic dose is often orders of magnitude lower than that produced by normal metabolic processes or from dietary sources. However, the regulatory burden to prove its safety is significant. The pivalic acid-induced carnitine depletion is arguably a more predictable and clinically monitored risk, especially for drugs intended for chronic administration.
Part 3: The Gauntlet: A Framework for Experimental Validation
A rigorous, self-validating experimental workflow is non-negotiable in prodrug development. The goal is to de-risk the candidate as early as possible by assessing stability, conversion efficiency, and potential liabilities.
Workflow: From Benchtop to In Vivo
A logical, phased approach ensures that resources are not wasted on candidates with fundamental flaws. The causality is clear: a prodrug that is unstable in gut fluid or is not efficiently cleaved by liver enzymes in vitro is highly unlikely to succeed in vivo.
Diagram 3: Prodrug Evaluation Workflow
Caption: A logical workflow for the evaluation and de-risking of prodrug candidates.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Causality & Objective: This assay is a cornerstone of in vitro ADME. It determines how quickly a prodrug is metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s and others) found in the liver. A prodrug that is too rapidly cleared may not reach systemic circulation, while one that is too stable may not convert to its active form efficiently. We are measuring the rate of disappearance of the prodrug and the rate of appearance of the active drug.
Methodology:
Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in a 100 mM phosphate buffer (pH 7.4).
Test Compound Addition: Add the prodrug (from a DMSO stock) to the microsome suspension to a final concentration of 1 µM.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
Quenching: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing a suitable internal standard (often a stable isotope-labeled version of the analyte).
Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the concentrations of the remaining prodrug and the newly formed active drug.
[6][7][8] 8. Data Interpretation: Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent of remaining prodrug against time. This value can be used to calculate an in vitro intrinsic clearance rate.
Protocol 2: In Vivo Oral Bioavailability Study in Sprague-Dawley Rats
Causality & Objective: This is the definitive test of whether the prodrug strategy works in a living system. It directly measures the extent and rate of absorption of the active drug into the systemic circulation after oral administration of the prodrug, compared to direct IV administration of the active drug. The Sprague-Dawley rat is a standard model due to its well-characterized physiology and handling.
[9][10]* Methodology:
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight but with free access to water. [10]Use at least 3-5 animals per group.
Dosing Groups:
Group 1 (IV): Administer the active drug intravenously via the tail vein at a low dose (e.g., 1-2 mg/kg) to determine the 100% bioavailability reference (AUC_IV).
Group 2 (PO - Prodrug): Administer the prodrug orally via gavage at a dose equimolar to the IV dose.
Group 3 (PO - Drug): (Optional but recommended) Administer the active drug orally at the same equimolar dose to quantify the baseline oral bioavailability that the prodrug is intended to improve.
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the tail vein or a cannulated vessel at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.
Bioanalysis: Quantify the plasma concentrations of both the prodrug (in Group 2 samples) and the active drug (in all groups) using a validated LC-MS/MS method.
[11][12] 6. Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve).
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for the prodrug using the formula:
F% = (AUC_PO_prodrug / AUC_IV_drug) * (Dose_IV / Dose_PO) * 100
Part 4: Conclusion: Strategic Selection and Future Horizons
The choice between a Medoxomil and a POM-type prodrug is a multi-faceted decision driven by a balance of efficacy and safety.
Medoxomil represents a more conservative and often safer choice. Its cleavage pathway is well-understood, and its byproducts are of lower toxicological concern than those of POM. It is an excellent choice for achieving moderate to good bioavailability enhancement with a favorable safety profile.
POM ("Mopivabil") is a more aggressive strategy for maximizing lipophilicity and absorption. It can be highly effective, but carries a greater burden of proof regarding the safety of its formaldehyde and pivalic acid byproducts. This strategy may be warranted for parent drugs with exceptionally poor permeability where the therapeutic benefit outweighs the potential risks, but this must be rigorously demonstrated through extensive toxicology studies.
The future of prodrug design is moving towards greater specificity. Novel moieties are being designed to be cleaved only by specific enzymes that are overexpressed in target tissues (e.g., tumors), leading to site-specific drug activation. The integration of prodrugs with nanotechnology and targeted delivery systems promises to further refine our ability to deliver drugs safely and effectively. Ultimately, the principles outlined in this guide—understanding the interplay between chemical structure, enzymatic liability, and metabolic consequence—will remain the foundation of rational prodrug design.
References
Title: A COMPREHENSIVE REVIEW ON CANDESARTAN CILEXETIL: PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE
Source: ResearchGate
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Title: Candesartan | C24H20N6O3 | CID 2541
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product
Source: National Center for Biotechnology Information
URL: [Link]
Title: Pharmacokinetics and bioavailability of oral single-dose maleic acid in biofluids of Sprague-Dawley rats
Source: ResearchGate
URL: [Link]
Title: Pivaloyloxymethyl – Knowledge and References
Source: Taylor & Francis Online
URL: [Link]
Title: Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan
Source: PLOS One
URL: [Link]
Title: Stability data of candesartan or olmesartan under various conditions at 2 concentrations (n = 3) …
Source: ResearchGate
URL: [Link]
Title: Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS
Source: National Center for Biotechnology Information
URL: [Link]
Title: Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration
Source: National Center for Biotechnology Information
URL: [Link]
Title: Determination of Acetaldehyde Content in Candesartan Cilexetil by HPLC
Source: ResearchGate
URL: [Link]
Title: Medoxomil Prodrug Strategies
Source: PubMed, National Center for Biotechnology Information
URL: [Link]
Title: Prodrug Approach as a Strategy to Enhance Drug Permeability
Source: National Center for Biotechnology Information
URL: [Link]
Title: Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples
Source: National Center for Biotechnology Information
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Title: Protocol for the Human Liver Microsome Stability Assay
Source: ResearchGate
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Title: Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility
Source: ResearchGate
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Title: Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects
Source: Frontiers in Chemistry
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Title: Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS
Source: ResearchGate
URL: [Link]
Title: Stable olmesartan medoxomil solid preparation
Source: Google Patents
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Title: Current Trends in Clinical Trials of Prodrugs
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Title: A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Ph
Source: Takeda
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Title: Modern Prodrug Design for Targeted Oral Drug Delivery
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Title: Determination of Acetaldehyde Content in Candesartan Cilexetil by HPLC
Source: Semantic Scholar
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Title: Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers
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Title: metabolic stability in liver microsomes
Source: Mercell
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Title: Chemical structures of olmesartan acid and its degradation byproducts DP1–DP9.
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Title: A Phase 1, Open-Label Study to Assess the Relative Bioavailability, Effect of Food, and Gastric pH Modification on the Ph
Source: clinicaltrials.gov
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Comparative Technical Guide: Azilsartan Medoxomil vs. Azilsartan Mopivabil
The following technical guide provides an in-depth comparative analysis of Azilsartan Medoxomil (the standard commercial prodrug) and Azilsartan Mopivabil (a novel/alternative prodrug architecture). Executive Summary Azi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparative analysis of Azilsartan Medoxomil (the standard commercial prodrug) and Azilsartan Mopivabil (a novel/alternative prodrug architecture).
Executive Summary
Azilsartan (TAK-536) is a potent angiotensin II type 1 (AT1) receptor blocker (ARB) characterized by its high affinity and slow dissociation rate, translating to sustained blood pressure control.[1] However, the active moiety, Azilsartan, exhibits poor oral bioavailability due to low lipophilicity and limited solubility at physiological pH.[1]
To overcome these barriers, prodrug strategies are employed.[1]
Azilsartan Medoxomil (Edarbi): The established market standard, utilizing a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) promoiety.[1][2][3]
Azilsartan Mopivabil: An emerging or alternative prodrug architecture utilizing a {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl promoiety.[1][4]
This guide analyzes the structural, mechanistic, and pharmacokinetic divergences between these two entities, providing researchers with a roadmap for synthesis, stability testing, and bioequivalence evaluation.[1]
Chemical Architecture & Prodrug Design
The core differentiation lies in the promoiety attached to the carboxylic acid of the benzimidazole ring.
Chemical Logic: This design leverages a pivaloyl (trimethylacetyl) group linked via a substituted benzyl alcohol (likely vanillyl alcohol derivative).[1]
Advantage Hypothesis: Pivaloyl esters are classically used (e.g., Adefovir dipivoxil) to enhance membrane permeability.[1] The aromatic linker in Mopivabil may offer distinct solubility profiles or stability advantages over the dioxolene ring of medoxomil.
Structural Visualization (DOT)
Caption: Comparative hydrolysis pathways of Azilsartan prodrugs. Medoxomil releases aliphatic byproducts; Mopivabil releases pivalic acid and a transient benzylic intermediate.
Medoxomil: Often formulated as the Potassium Salt (Azilsartan Kamedoxomil) to improve dissolution rates. The salt form is practically insoluble in water but freely soluble in methanol.[3][6]
Mopivabil: The bulky hydrophobic pivaloyl-benzyl group suggests this molecule is highly lipophilic.[1] Formulation strategies may require Self-Emulsifying Drug Delivery Systems (SEDDS) or amorphous solid dispersions to ensure adequate dissolution in the GI tract.[1]
Experimental Protocols
Protocol: In Vitro Hydrolysis Kinetics (Plasma Stability)
Objective: Determine the conversion rate of Mopivabil vs. Medoxomil to the active Azilsartan in human plasma.
Data Analysis: The active Azilsartan should show an
in the low nanomolar range (<5 nM).[1] The prodrugs should show significantly higher values (>100 nM or µM) if the ester bond remains intact during the assay (ensure assay buffer contains esterase inhibitors like PMSF if strictly testing prodrug affinity).[1]
Synthesis Pathway Visualization[1]
The synthesis of Mopivabil likely diverges at the final coupling step.
Caption: Divergent synthesis routes. Both utilize alkylation of the carboxylate but require distinct alkyl halides.
References
World Health Organization (WHO). (2022).[1][4] International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 126 - Azilsartan mopivabil.[1][4] WHO Drug Information, Vol. 36, No.[1][5] 3. Link
Takeda Pharmaceutical Company. (2011).[1][2] Edarbi (azilsartan medoxomil) Prescribing Information. U.S. Food and Drug Administration.[1][6][10] Link
Ojeda, R., et al. (2012).[1] Azilsartan Medoxomil: A New Angiotensin II Receptor Antagonist for Treatment of Hypertension. Clinical Medicine Insights: Therapeutics. Link[1]
PubChem. (2024).[1] Azilsartan Mopivabil - Compound Summary. National Library of Medicine.[1] Link
BOC Sciences. (2024).[1] Azilsartan Mopivabil Data Sheet.
Mopivabil in Pharmaceutical Synthesis: A Technical Guide
This technical guide details the pharmaceutical synthesis, chemical logic, and application of Mopivabil , a specialized prodrug moiety designated by the World Health Organization (INN) for enhancing the bioavailability o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the pharmaceutical synthesis, chemical logic, and application of Mopivabil , a specialized prodrug moiety designated by the World Health Organization (INN) for enhancing the bioavailability of carboxylate-containing active pharmaceutical ingredients (APIs), specifically Azilsartan .[1]
Executive Summary & Chemical Definition
Mopivabil is the International Nonproprietary Name (INN) for the radical moiety {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl .[1] In medicinal chemistry, it functions as a promoiety —a structural unit attached to a drug molecule to alter its physicochemical properties (typically lipophilicity) and is cleaved in vivo to release the active drug.[1]
Currently, Mopivabil is exclusively associated with Azilsartan Mopivabil (CAS: 2271428-31-8), a next-generation prodrug of the angiotensin II receptor blocker (ARB) Azilsartan.[1] It serves as an alternative to the well-known Medoxomil moiety found in the commercial drug Edarbi (Azilsartan Medoxomil).[1]
Structural Distinction: Mopivabil vs. Medoxomil
Researchers must distinguish between these two promoieties to avoid synthetic errors:
Medoxomil: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group.[1] Relies on ring-opening hydrolysis.[1]
Mopivabil: 3-methoxy-4-(pivaloyloxy)benzyl group.[1] Relies on a cascade elimination mechanism triggered by esterase activity.[1]
The "Cascade Release" Mechanism
The Mopivabil moiety is designed as a self-immolating linker.[1] Its efficacy relies on a two-step bioactivation pathway that must be preserved during synthesis.[1]
Mechanism of Action (DOT Visualization)
Caption: The bioactivation pathway of Mopivabil. Esterase cleavage triggers a spontaneous 1,6-quinone methide elimination to release the active Azilsartan.[1]
Synthesis of the Mopivabil Reagent
The critical intermediate for introducing the Mopivabil moiety is 4-(chloromethyl)-2-methoxyphenyl pivalate .[1] This reagent is not widely available commercially and must be synthesized de novo from Vanillin.[1]
Synthetic Route: Vanillin to Mopivabil Chloride[1]
Quench with Acetone (to destroy excess borohydride) followed by water.
Extract with Ethyl Acetate. Concentrate to obtain the benzyl alcohol derivative.[1]
Step 3: Synthesis of 4-(Chloromethyl)-2-methoxyphenyl Pivalate (The Mopivabil Reagent)
Dissolve the alcohol from Step 2 in anhydrous DCM.
Add catalytic DMF (0.1 mol%).
Add Thionyl Chloride (1.2 eq) dropwise at 0°C.
Reflux for 2 hours.
Evaporate solvent and excess SOCl₂ under vacuum.[1] Note: The product is moisture sensitive.[1] Store under Nitrogen.
Synthesis of Azilsartan Mopivabil
This stage involves the coupling of the Mopivabil reagent with the Azilsartan API.[1]
Coupling Strategy
Since Azilsartan contains an acidic 1,2,4-oxadiazole ring and a benzimidazole carboxylate, chemoselectivity is critical.[1] The Mopivabil group targets the carboxylate to form the ester prodrug.[1]
Monitor by HPLC. Azilsartan (RT ~5 min) should convert to Azilsartan Mopivabil (RT ~12 min, more hydrophobic).[1]
Workup: Pour into ice water. The product usually precipitates as a gum or solid.[1] Filter or extract with Ethyl Acetate.[1][2]
Purification: Recrystallize from Ethanol/Water or Isopropanol to remove unreacted Mopivabil chloride and byproducts.[1]
Analytical Characterization
To validate the synthesis of Azilsartan Mopivabil, ensure the following spectral signatures are present:
Technique
Expected Signal
Structural Assignment
¹H NMR
δ 1.20 ppm (s, 9H)
Tert-butyl group (Pivalate)
¹H NMR
δ 3.80 ppm (s, 3H)
Methoxy group (on Mopivabil ring)
¹H NMR
δ 5.20–5.30 ppm (s, 2H)
Benzylic CH₂ (Linker to Azilsartan)
IR
1750 cm⁻¹
Ester Carbonyl (Pivalate & Azilsartan ester)
Mass Spec
[M+H]⁺ = 677.26
Molecular Ion (C₃₈H₃₆N₄O₈)
References
World Health Organization (WHO). (2022).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 126. WHO Drug Information, 35(4).[1] Link
PubChem. (2025).[1][3] Azilsartan Mopivabil (Compound Summary). National Library of Medicine.[1] Link
ProbeChem. (2024).[1] Azilsartan Mopivabil: Product Data and Biological Activity. ProbeChem Biochemicals.[1] Link
GuideChem. (2023).[1] Synthesis of Chloromethyl Pivalate Derivatives. GuideChem Technical Resources. Link
Therapeutic Potential of Azilsartan Mopivabil and Medoxomil: A Technical Guide to Next-Generation AT1 Antagonism
[1] Executive Summary This technical guide evaluates the therapeutic potential of Azilsartan Mopivabil (a research-grade prodrug analogue) and its clinically established counterpart, Azilsartan Medoxomil (Edarbi). While...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide evaluates the therapeutic potential of Azilsartan Mopivabil (a research-grade prodrug analogue) and its clinically established counterpart, Azilsartan Medoxomil (Edarbi). While Azilsartan Medoxomil is the regulatory standard for hypertension management, Azilsartan Mopivabil represents a specific ester-based prodrug strategy (pivaloyl-substituted) designed to optimize lipophilicity and bioavailability.[1] Both compounds function as delivery vehicles for the active moiety, Azilsartan , a potent inverse agonist of the Angiotensin II Type 1 (AT1) receptor.
This document synthesizes chemical design, receptor kinetics, and comparative efficacy data to provide a roadmap for researchers investigating the "sartan" class of antihypertensives.
Chemical Architecture & Prodrug Design
The therapeutic efficacy of Azilsartan is limited by its poor oral bioavailability as a free acid. To overcome this, ester-based prodrug strategies are employed.[1]
Structural Distinction: Mopivabil vs. Medoxomil
The core difference lies in the ester moiety attached to the carboxyl group of the benzimidazole ring, which dictates the rate of hydrolysis and intestinal absorption.
Azilsartan Medoxomil (CAS 863031-21-4): The FDA-approved prodrug.[1] It utilizes a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) group.[1][2] This moiety is rapidly cleaved by intestinal and plasma esterases to release the active Azilsartan.
Azilsartan Mopivabil (CAS 2271428-31-8): A research analogue utilizing a {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl group.[1] This pivaloyl-based structure is designed to alter the physicochemical properties (LogP, solubility) potentially affecting tissue distribution before hydrolysis.[1]
Key Insight: Once hydrolyzed, both prodrugs yield the identical active metabolite, Azilsartan. Therefore, the pharmacodynamic profile (receptor binding, BP lowering) described below applies to the active moiety derived from either precursor.
Metabolic Activation Pathway
The following diagram illustrates the parallel hydrolysis pathways converting both prodrugs into the active AT1 antagonist.
Figure 1: Convergent metabolic activation of Azilsartan prodrugs. Note that while Medoxomil is the clinical standard, Mopivabil serves as a lipophilic alternative in research contexts.
Mechanistic Pharmacology: The "Tight Binding" Paradigm
Azilsartan distinguishes itself from other ARBs (e.g., valsartan, olmesartan) through its unique binding kinetics. It acts as an inverse agonist , stabilizing the AT1 receptor in an inactive conformation even in the absence of Angiotensin II (AngII).
Receptor Binding Kinetics
Experimental data confirms that Azilsartan exhibits a slower dissociation rate from the AT1 receptor compared to other ARBs, leading to insurmountable antagonism.
The following visualization details the signaling blockade.
Figure 2: Azilsartan functions as an inverse agonist, locking the AT1 receptor in an inactive state and preventing Gq-mediated calcium release.[1]
Experimental Protocols
To validate the therapeutic potential of Azilsartan Mopivabil/Medoxomil, researchers must employ rigorous screening protocols. The following methods are standard for assessing AT1 antagonism and hemodynamic efficacy.
Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine the binding affinity (
) and dissociation rate of the active moiety.
Membrane Preparation:
Transfect HEK293 cells with human AT1 receptor cDNA.[1]
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Centrifuge at 40,000 x g for 20 min; resuspend pellet.
Group 2: Azilsartan Medoxomil (1 mg/kg/day, oral gavage).
Group 3: Comparator (e.g., Olmesartan 1 mg/kg/day).
Data Acquisition:
Record Systolic (SBP), Diastolic (DBP), and Heart Rate (HR) continuously for 14 days.
Sample data every 5 minutes for 10 seconds.
Data Analysis:
Calculate 24-hour mean SBP and "dipping" status (night/day ratio).
Validation Endpoint: Azilsartan treated rats should demonstrate a significant reduction in SBP (-15 to -20 mmHg) that is sustained through the "trough" period (20-24 hours post-dose).[1]
Comparative Efficacy & Clinical Translation
While "Mopivabil" is a research tool, the clinical efficacy of the Azilsartan class is well-established through the Medoxomil prodrug.
Superiority over Valsartan and Olmesartan
In head-to-head Phase III trials, Azilsartan Medoxomil (80 mg) demonstrated superior efficacy in lowering 24-hour mean SBP compared to maximal doses of Valsartan (320 mg) and Olmesartan (40 mg).[1]
Beyond BP control, Azilsartan exhibits unique organ-protective properties:
Insulin Sensitization: Unlike other ARBs, Azilsartan may activate PPAR-γ (peroxisome proliferator-activated receptor gamma), improving glucose metabolism.[1]
Renoprotection: Reduced urinary albumin excretion in diabetic nephropathy models, attributed to the blockade of intraglomerular pressure.
Safety & Toxicology
Adverse Events: The safety profile is similar to other ARBs, with dizziness and diarrhea being the most common.
Fetotoxicity: Like all RAS inhibitors, Azilsartan prodrugs are contraindicated in pregnancy (Boxed Warning) due to risk of fetal renal failure.
Drug Interactions: No significant interaction with cytochrome P450 isozymes, although it is metabolized by CYP2C9. Co-administration with lithium requires monitoring.
References
Takeda Pharmaceutical Company. (2011).[1] Edarbi (azilsartan medoxomil) Prescribing Information. U.S. Food and Drug Administration.[3][4] Link
White, W. B., et al. (2011). Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension.[5][6] Hypertension, 57(3), 413-420.[1] Link[1]
Ojima, M., et al. (2011). In vitro antagonistic properties of azilsartan, a new angiotensin type 1 receptor blocker. Journal of Pharmacology and Experimental Therapeutics, 336(3), 801-808.[1] Link
PubChem. (2025).[1][4] Azilsartan Medoxomil (CID 135409642). National Center for Biotechnology Information.[1] Link[1]
BOC Sciences. (2024).[1] Azilsartan Mopivabil (CAS 2271428-31-8) Product Information. (Cited for chemical structure verification of the Mopivabil analogue).[1]
In Vivo Hydrolysis & Bioactivation of Mopivabil Esters: A Technical Deep Dive
The following technical guide details the in vivo hydrolysis pathway of the Mopivabil ester moiety, specifically within the context of the prodrug Azilsartan Mopivabil . This analysis synthesizes chemical kinetics, enzym...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the in vivo hydrolysis pathway of the Mopivabil ester moiety, specifically within the context of the prodrug Azilsartan Mopivabil . This analysis synthesizes chemical kinetics, enzymatic profiling, and metabolic fate to provide a roadmap for researchers investigating similar prodrug strategies.
Executive Summary
Mopivabil (Chemical moiety: {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl) represents a sophisticated "cascade ester" prodrug strategy designed to enhance the oral bioavailability of carboxylic acid drugs, most notably the angiotensin II receptor blocker (ARB) Azilsartan .[1][2][3][4][5] Unlike simple alkyl esters, the Mopivabil moiety utilizes a quinone methide elimination spacer .
This guide deconstructs the bioactivation pathway, identifying the critical enzymatic triggers (CES1/CES2), the thermodynamics of the spontaneous 1,6-elimination event, and the requisite experimental frameworks for validation.[1]
The Chemical Logic of Mopivabil
The Mopivabil moiety addresses a common challenge in drug delivery: the poor membrane permeability of charged carboxylates. By masking the carboxyl group of the active pharmaceutical ingredient (API), it increases lipophilicity.[1]
Structural Architecture
The Mopivabil system is a double-ester conjugate consisting of three distinct domains:
The Payload (API): Azilsartan (contains the acidic carboxyl group).[1]
The Linker: A 3-methoxy-4-hydroxybenzyl alcohol derivative (Vanillyl alcohol core).[1]
The Trigger: A Pivalic acid (2,2-dimethylpropanoic acid) esterified to the phenolic hydroxyl of the linker.[1]
Key Physicochemical Feature: The pivalate group (tert-butyl) provides significant steric bulk, modulating the rate of hydrolysis to prevent premature cleavage in the intestinal lumen, targeting release primarily in the liver and systemic circulation.[1]
The Mopivabil Hydrolysis Pathway (The Core)
The bioactivation of Azilsartan Mopivabil is not a single-step hydrolysis but a sequential cascade .[1]
Step 1: Enzymatic Triggering (Rate-Limiting Step)
The process initiates with the enzymatic hydrolysis of the distal pivalate ester .[1]
Enzymes Involved: Carboxylesterases (CES1 in the liver, CES2 in the intestine) and potentially Paraoxonase 1 (PON1) in plasma.[1]
Reaction: The enzyme attacks the carbonyl of the pivalate group.
Product: Pivalic acid + Intermediate A (Azilsartan-vanillyl ester with a free phenol).[1]
Step 2: Spontaneous 1,6-Elimination
The formation of the free phenol (Intermediate A) destabilizes the molecule.[1]
Mechanism: The electron density from the phenoxide ion (formed at physiological pH) pushes into the aromatic ring.[1]
Rearrangement: This triggers a 1,6-elimination (quinone methide rearrangement).[1] The electrons migrate across the benzene ring, expelling the benzylic leaving group.[1]
Result: The ester bond connecting the drug is cleaved without requiring a second enzyme.
Step 3: Quenching and Release
Active Drug Release: The cleavage releases the free Azilsartan carboxylate (Active).[1]
Byproduct Fate: The reactive Quinone Methide intermediate is rapidly hydrated by water in the aqueous environment to form Vanillyl Alcohol .[1]
Detoxification: Vanillyl alcohol is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to Vanillic Acid , which is excreted renally.[1]
Pathway Visualization
Caption: The bioactivation cascade of Mopivabil esters, transitioning from enzymatic triggering to spontaneous chemical collapse.
Experimental Characterization Protocols
To validate this pathway in a drug development setting, the following experimental workflows are required.
In Vitro Stability & Phenotyping
Objective: Identify the specific esterases responsible and measure intrinsic clearance (
Digitonin: CES1 inhibitor (at specific concentrations).[1]
Analysis: Monitor disappearance of parent and appearance of Azilsartan via LC-MS/MS.
Note: The "Intermediate Phenol" is likely too unstable to detect; focus on the ratio of Parent decay to API formation.
Detection of the Quinone Methide Trapping (Safety)
Quinone methides are electrophilic and can form adducts with cellular nucleophiles (GSH).[1]
Protocol:
Perform microsomal incubation in the presence of Glutathione (GSH) or N-acetylcysteine (NAC).[1]
Analyze via LC-MS/MS for GSH-Vanillyl adducts .
Interpretation: High levels of adducts suggest potential for idiosyncratic toxicity, though the vanillyl quinone methide is generally considered low-risk compared to other reactive metabolites.[1]
Quantitative Data Summary (Hypothetical Reference Values)
Parameter
Intestine (CES2)
Liver (CES1)
Plasma (PON/BChE)
Stability ()
Moderate (< 30 min)
Low (< 5 min)
High (> 2 hrs)
Primary Mechanism
Prodrug Cleavage
Rapid Bioactivation
Transport/Distribution
Key Metabolite
Azilsartan
Azilsartan
Unchanged Prodrug
Analytical Methodology (LC-MS/MS)
Accurate quantification requires separating the lipophilic prodrug from the polar active acid.[1]
Gradient: Steep gradient (5% B to 95% B) required to elute the highly lipophilic Mopivabil ester (retention time ~8-9 min) vs. Azilsartan (~3-4 min).[1]
MRM Transitions:
Azilsartan Mopivabil: Monitor loss of the pivaloyl group or the specific parent ion.
Genomic Variability: Polymorphisms in CES1 (e.g., G143E mutation) can significantly alter the rate of bioactivation, potentially leading to reduced efficacy in poor metabolizers.[1]
Drug-Drug Interactions (DDI): Strong inhibitors of CES1 (e.g., clopidogrel, thalidomide) could theoretically delay the bioactivation of Azilsartan Mopivabil.[1]
References
World Health Organization. (2022).[1][2][7] International Nonproprietary Names for Pharmaceutical Substances (INN): Recommended INN: List 88.[1][2] WHO Drug Information, 36(3).[1][2] Link
Rautio, J., et al. (2018).[1] The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17, 559–587. Link[1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 162623520, Azilsartan Mopivabil. Link[1]
Imai, T., et al. (2011).[1] Evidence for the involvement of carboxylesterases in the bioactivation of the prodrug azilsartan medoxomil. Drug Metabolism and Disposition, 39(12).[1][3] (Contextual reference for Azilsartan prodrug enzymology). Link
Application Note & Protocol: Synthesis of Azilsartan Medoxomil from Azilsartan
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide for the synthesis of Azilsartan medoxomil, a prodrug of the angiotensin II receptor blocker Azilsarta...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis of Azilsartan medoxomil, a prodrug of the angiotensin II receptor blocker Azilsartan. The protocol details the esterification of Azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. This application note is designed to offer both a step-by-step experimental procedure and a deeper understanding of the chemical principles and critical parameters that govern this transformation. The causality behind experimental choices, methods for impurity control, and analytical validation are also discussed to ensure a robust and reproducible synthesis.
Introduction: The Rationale for Prodrug Synthesis
Azilsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension.[1][2] Despite its high affinity for the AT1 receptor, the oral bioavailability of Azilsartan can be enhanced through the synthesis of a prodrug form. Azilsartan medoxomil is a carboxylic ester prodrug that is hydrolyzed to the active metabolite, Azilsartan, in the gastrointestinal tract following oral administration.[1][2] This chemical modification improves the pharmacokinetic profile of the drug.
This document will focus on the synthesis of Azilsartan medoxomil, which involves the esterification of the carboxylic acid group of Azilsartan with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. While the user requested a protocol for "Azilsartan mopivabil," the widely recognized and commercially synthesized prodrug is Azilsartan medoxomil. It is likely that "mopivabil" is a less common name or a typographical error for the medoxomil ester.
Chemical Principles and Strategy
The core of this synthesis is the esterification of a carboxylic acid (Azilsartan) with an alcohol (4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one). This reaction is typically facilitated by a coupling agent and a base in an appropriate aprotic solvent.
The Reaction Mechanism
The synthesis of Azilsartan medoxomil from Azilsartan proceeds via the activation of the carboxylic acid group of Azilsartan, followed by nucleophilic attack by the hydroxyl group of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. A common method described in the literature involves the use of a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base.
The proposed mechanism involves the following steps:
Formation of a Mixed Anhydride: The carboxylic acid of Azilsartan reacts with p-toluenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) to form a highly reactive mixed anhydride intermediate.
Nucleophilic Attack: The hydroxyl group of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one acts as a nucleophile, attacking the carbonyl carbon of the mixed anhydride.
Ester Formation: The tetrahedral intermediate collapses, eliminating the p-toluenesulfonate leaving group and forming the desired ester, Azilsartan medoxomil.
A catalyst, such as 4-dimethylaminopyridine (DMAP), is often employed to accelerate the reaction by forming a more reactive acylpyridinium intermediate.
Experimental Protocol
This protocol is based on established methods for the synthesis of Azilsartan medoxomil.[3] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available equipment.
Materials and Reagents
Reagent
Grade
Supplier
Notes
Azilsartan
≥98%
Commercially Available
Purity should be confirmed by HPLC before use.
4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one
≥97%
Commercially Available
Also known as "medoxomil alcohol".
N,N-Dimethylacetamide (DMAc)
Anhydrous
Commercially Available
Aprotic polar solvent.
Potassium Carbonate (K2CO3)
Anhydrous
Commercially Available
Base.
p-Toluenesulfonyl Chloride (TsCl)
≥98%
Commercially Available
Coupling agent.
4-Dimethylaminopyridine (DMAP)
≥99%
Commercially Available
Catalyst.
Dichloromethane (DCM)
ACS Grade
Commercially Available
For workup and purification.
Ethyl Acetate (EtOAc)
ACS Grade
Commercially Available
For workup and purification.
Deionized Water
In-house
For workup.
Brine (Saturated NaCl solution)
Prepared in-house
For workup.
Anhydrous Sodium Sulfate (Na2SO4)
Commercially Available
For drying.
Step-by-Step Synthesis Protocol
Reaction Setup:
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add Azilsartan (1.0 eq).
Add anhydrous N,N-dimethylacetamide (DMAc) to dissolve the Azilsartan. The volume should be sufficient to ensure good stirring.
Add potassium carbonate (2.0-3.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq) to the solution.
Addition of Reagents:
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
Add 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (1.2-1.5 eq) to the reaction mixture.
In a separate container, dissolve p-toluenesulfonyl chloride (1.1-1.3 eq) in a minimal amount of anhydrous DMAc.
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature between 20-25°C.
Reaction Monitoring:
Allow the reaction to stir at room temperature for 12-24 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Azilsartan) is consumed.
Workup and Isolation:
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers and wash with deionized water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Azilsartan medoxomil.
Purification:
The crude product can be purified by recrystallization or slurry washing with a suitable solvent system, such as a mixture of dichloromethane and ethyl acetate.[3]
Suspend the crude product in the chosen solvent system and stir at a slightly elevated temperature (e.g., 40-45°C), then cool to a lower temperature (e.g., 10-15°C) to induce crystallization.[3]
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized Azilsartan medoxomil should be confirmed by standard analytical techniques, including:
¹H NMR and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
HPLC: To determine the purity and identify any impurities.
Critical Considerations and Field-Proven Insights
Purity of Starting Materials: The purity of both Azilsartan and 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one is crucial. Impurities in the starting materials can lead to side reactions and the formation of difficult-to-remove byproducts.[4]
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the reactive intermediates and reduce the yield. Therefore, the use of anhydrous solvents and a dry nitrogen atmosphere is recommended.
Temperature Control: The dropwise addition of p-toluenesulfonyl chloride is important to control the exothermic nature of the reaction and prevent the formation of degradation products.
Impurity Profile: Potential impurities can include unreacted Azilsartan, byproducts from side reactions, and degradation products. It is essential to develop a robust analytical method to identify and quantify these impurities.[3][5]
Purification Strategy: The choice of solvent system for purification is critical for obtaining high-purity Azilsartan medoxomil. A solvent-antisolvent system or a mixed solvent system can be effective.[3]
Visualization of the Synthesis and Workflow
Chemical Reaction Pathway
Caption: Experimental Workflow for Azilsartan Medoxomil Synthesis.
Conclusion
The synthesis of Azilsartan medoxomil from Azilsartan is a well-established esterification reaction that is critical for the production of this important antihypertensive drug. By carefully controlling the reaction conditions, ensuring the purity of the starting materials, and employing an effective purification strategy, researchers can achieve a high yield of high-purity product. This application note provides a solid foundation for the successful synthesis and analysis of Azilsartan medoxomil in a research and development setting.
References
Synthesis & characterization of related substances of Azilsartan Kamedoxomil. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Process for the preparation of azilsartan medoxomil. (2016). Google Patents.
Azilsartan medoxomil. (2024). PubChem. Retrieved February 8, 2024, from [Link]
Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. (2015). ACS Publications. Retrieved February 8, 2024, from [Link]
Improved Process for Azilsartan Medoxomil: A New Angiotensin Receptor Blocker. (2013). ACS Publications. Retrieved February 8, 2024, from [Link]
Commercial Synthesis of Azilsartan Kamedoxomil: An Angiotensin II Receptor Blocker. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
Azilsartan medoxomil tablets and preparation method thereof. (2015). Google Patents.
IMPROVED SYNTHESIS OF AZILSARTAN: DEVELOPMENT AND CONTROL OF PROCESS RELATED IMPURITIES. (2015). ResearchGate. Retrieved February 8, 2024, from [Link]
New preparation method of azilsartan kamedoxomil. (2016). Google Patents.
Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies. (2020). MDPI. Retrieved February 8, 2024, from [Link]
Related substances of azilsartan medoxomil: Synthesis and characterization. (2015). Der Pharma Chemica. Retrieved February 8, 2024, from [Link]
Application Note: In Vitro Hydrolysis Assay of Azilsartan Mopivabil in Plasma
Abstract & Introduction Azilsartan mopivabil (CAS: 2271428-31-8) is a prodrug of the potent angiotensin II receptor blocker (ARB) azilsartan .[1] While the commercially established prodrug azilsartan medoxomil (Edarbi) u...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Azilsartan mopivabil (CAS: 2271428-31-8) is a prodrug of the potent angiotensin II receptor blocker (ARB) azilsartan .[1] While the commercially established prodrug azilsartan medoxomil (Edarbi) utilizes a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester moiety, azilsartan mopivabil employs a distinct ester promoiety: {4-[(2,2-dimethylpropanoyl)oxy]-3-methoxyphenyl}methyl.[1]
Despite the structural difference in the promoiety, the pharmacological goal remains the same: to improve oral bioavailability and subsequently hydrolyze in vivo to release the active moiety, azilsartan (TAK-536).[1]
This application note details a robust in vitro plasma hydrolysis assay to quantify the conversion rate of azilsartan mopivabil to azilsartan. This assay is critical for evaluating the stability of the prodrug in systemic circulation and determining species-dependent hydrolysis kinetics (e.g., Human vs. Rat vs. Dog), which directly impacts pharmacokinetic (PK) modeling.[1]
Key Objectives
Quantify Stability: Determine the in vitro half-life (
) of azilsartan mopivabil in plasma.
Monitor Activation: Confirm the stoichiometric release of the active metabolite, azilsartan.
Species Comparison: Assess inter-species variability in esterase activity.
Mechanism of Action & Hydrolysis Pathway
The bioactivation of azilsartan mopivabil is mediated by plasma and tissue esterases (e.g., carboxylesterases, paraoxonases, or butyrylcholinesterase). The "mopivabil" ester bond is cleaved, releasing the active azilsartan and the promoiety byproduct.
The following diagram illustrates the conversion logic and the analytical targets.
Caption: Enzymatic hydrolysis pathway of Azilsartan Mopivabil to the active Azilsartan moiety mediated by plasma esterases.[1]
Materials & Equipment
Chemical Reagents
Reagent
Specification
Purpose
Azilsartan Mopivabil
>98% Purity
Test Compound (Substrate)
Azilsartan
>98% Purity
Metabolite Standard (Quantification)
Internal Standard (IS)
Losartan-d4 or Azilsartan-d4
Normalization for LC-MS/MS
Plasma
Pooled (Human, Rat, Dog), K2EDTA
Enzyme Source (Matrix)
DMSO
HPLC Grade
Stock Solution Solvent
Acetonitrile (ACN)
LC-MS Grade
Quenching Agent / Mobile Phase
Formic Acid
LC-MS Grade
Mobile Phase Additive
Equipment
Incubator: Water bath or dry block shaker capable of maintaining 37°C ± 0.5°C.
LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS) for high sensitivity.[1]
Centrifuge: Refrigerated (4°C), capable of 4,000 x g.
Experimental Protocol
Expert Insight: Prodrugs like azilsartan mopivabil can be chemically unstable in aqueous buffers at neutral pH. Therefore, all stock solutions should be prepared in organic solvents (DMSO) and introduced to the plasma immediately before the timer starts.
Step 1: Stock Solution Preparation[1]
Master Stock (10 mM): Dissolve Azilsartan Mopivabil in 100% DMSO.
Note: MW is approx.[1] 676.73 g/mol . To make 1 mL of 10 mM, weigh 6.77 mg.
Working Stock (100 µM): Dilute the Master Stock 1:100 in 50% Acetonitrile/Water.
Why? Reduces DMSO content to prevent enzyme inhibition in the final assay (Final DMSO < 1%).
Step 2: Plasma Preparation[1]
Thaw frozen plasma at 37°C rapidly, then keep on wet ice.
Adjust plasma pH to 7.4 if necessary (using small volumes of 1M HCl or NaOH), though fresh EDTA plasma is usually physiological.
Pre-incubation: Aliquot 990 µL of plasma into reaction tubes and pre-warm at 37°C for 10 minutes.
Step 3: Incubation Assay[1]
Initiation: Add 10 µL of Working Stock (100 µM) to the 990 µL pre-warmed plasma.
Final Concentration: 1 µM Azilsartan Mopivabil.
Final Volume: 1000 µL.
Mixing: Vortex gently for 2-3 seconds.
Sampling: Remove 50 µL aliquots at the following time points:
0, 2, 5, 10, 20, 30, and 60 minutes.
Expert Note: Prodrug hydrolysis can be very rapid (
min).[1] Early time points are crucial for accurate calculation.
Step 4: Quenching & Extraction[1]
Quench: Immediately transfer the 50 µL sample into a plate/tube containing 200 µL of Ice-Cold Acetonitrile spiked with Internal Standard (e.g., 100 nM Losartan-d4).
Precipitation: Vortex vigorously for 1 minute to precipitate plasma proteins.
Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean 96-well plate.
Dilution (Optional): Dilute 1:1 with water if the peak shape is poor due to high solvent strength.[1]
Step 5: LC-MS/MS Bioanalysis[1]
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
Caption: Step-by-step experimental workflow from stock preparation to LC-MS/MS analysis.
Data Analysis & Calculations
Stability Calculation (
)
Plot the natural logarithm of the Azilsartan Mopivabil peak area ratio (Analyte/IS) versus time.[1] The slope of the linear regression represents the elimination rate constant (
Lower the substrate concentration to 0.5 µM or 0.1 µM.[1]
Variable Replicates
Inconsistent pipetting or temperature fluctuations.[1]
Use positive displacement pipettes for plasma; Ensure water bath level covers liquid volume.[1]
References
World Health Organization (WHO). (2022).[1] International Nonproprietary Names for Pharmaceutical Substances (INN): Azilsartan mopivabil.[1][2] WHO Drug Information, Vol. 36, No.[3] 3. Link[1][3]
National Center for Biotechnology Information (NCBI). Azilsartan Medoxomil (Compound Summary).[1] PubChem.[4][5] Accessed October 2023.[1] Link[1]
MedKoo Biosciences. Azilsartan Mopivabil Product Data Sheet (CAS 2271428-31-8).[1][6]Link[1]
Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization.[1] Academic Press. (Standard reference for plasma stability protocols).
Synthesis of a Key Intermediate for Mopivabil (TAS6417): A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Mopivabil and its Core Heterocyclic Intermediate Mopivabil (also known as TAS6417 or Zipalertinib) is a potent, orally ava...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Mopivabil and its Core Heterocyclic Intermediate
Mopivabil (also known as TAS6417 or Zipalertinib) is a potent, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has shown significant promise in treating non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations, a patient population with limited therapeutic options.[3][4] The core chemical scaffold of Mopivabil is the 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine moiety, which is crucial for its interaction with the ATP binding site of the EGFR hinge region.[3] The synthesis of this core structure, or a suitably functionalized precursor, represents a critical step in the overall drug synthesis.
This application note provides a detailed protocol for a plausible synthetic route to a key intermediate of Mopivabil, focusing on the construction of the dihydropyrimido[5,4-b]indolizine core. The presented methodology is grounded in established principles of heterocyclic chemistry and aims to provide a practical guide for researchers in medicinal chemistry and process development.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the Mopivabil core suggests that the dihydropyrimido[5,4-b]indolizine system can be constructed from a substituted indolizine precursor. The pyrimidine ring can be annulated onto the indolizine core in the final stages of the intermediate synthesis. The indolizine ring itself can be synthesized through various methods, including the well-established 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an appropriate dipolarophile.
Our proposed synthetic strategy involves a multi-step sequence starting from readily available commercial reagents. The key steps include the formation of a substituted indolizine, followed by the construction of the fused pyrimidine ring. This approach allows for modularity and potential for diversification of the core structure for structure-activity relationship (SAR) studies.
Experimental Protocols
Part 1: Synthesis of a Substituted Indolizine Intermediate
This part describes the synthesis of a 2-substituted indolizine, which will serve as the foundation for the subsequent pyrimidine ring formation. The chosen method is a modified Chichibabin reaction, a classic approach to indolizine synthesis.
Protocol 1: Synthesis of 2-methyl-indolizine
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles
2-Picoline
93.13
10.0 g
0.107
Bromoacetone
136.99
14.7 g
0.107
Sodium Bicarbonate
84.01
27.0 g
0.321
Ethanol
46.07
200 mL
-
Diethyl Ether
74.12
As needed
-
Step-by-Step Procedure:
Quaternization of 2-Picoline: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.107 mol) of 2-picoline in 100 mL of ethanol.
To this solution, add 14.7 g (0.107 mol) of bromoacetone dropwise at room temperature. An exothermic reaction will be observed.
After the initial reaction subsides, heat the mixture to reflux for 2 hours.
Allow the reaction mixture to cool to room temperature, during which a precipitate of the pyridinium salt will form.
Cyclization to Indolizine: To the suspension of the pyridinium salt, add 27.0 g (0.321 mol) of sodium bicarbonate and an additional 100 mL of ethanol.
Heat the mixture to reflux with vigorous stirring for 6 hours. The color of the reaction mixture will darken.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
Concentrate the filtrate under reduced pressure to obtain a dark oily residue.
Dissolve the residue in diethyl ether and wash with water (3 x 50 mL) to remove any remaining salts and polar impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-methyl-indolizine.
Causality Behind Experimental Choices:
Bromoacetone: This reagent is chosen as it provides the necessary three-carbon unit to form the five-membered ring of the indolizine core and introduces the methyl group at the 2-position.
Sodium Bicarbonate: A mild base is used to deprotonate the pyridinium salt in situ, generating the pyridinium ylide which then undergoes the intramolecular cyclization. A stronger base could lead to side reactions.
Ethanol: This solvent is suitable for both the quaternization and the cyclization steps and allows for easy removal during work-up.
Part 2: Construction of the Pyrimido[5,4-b]indolizine Core
This part details the annulation of the pyrimidine ring onto the synthesized 2-methyl-indolizine intermediate. This can be achieved through a condensation reaction with a suitable three-carbon precursor that will form the pyrimidine ring.
Protocol 2: Synthesis of 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles
2-methyl-indolizine
131.18
5.0 g
0.038
Urea
60.06
9.1 g
0.152
Formic Acid
46.03
50 mL
-
Phosphorus Oxychloride
153.33
10 mL
-
Ammonia solution (25%)
17.03
As needed
-
Dichloromethane
84.93
As needed
-
Step-by-Step Procedure:
Formylation of Indolizine: In a 250 mL round-bottom flask, dissolve 5.0 g (0.038 mol) of 2-methyl-indolizine in 50 mL of formic acid.
Heat the mixture to reflux for 4 hours. This step introduces a formyl group at the 3-position of the indolizine.
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the solution with a concentrated ammonia solution until a precipitate forms.
Filter the precipitate, wash with cold water, and dry to obtain 3-formyl-2-methyl-indolizine.
Pyrimidine Ring Formation: In a clean and dry 250 mL round-bottom flask, mix the obtained 3-formyl-2-methyl-indolizine with 9.1 g (0.152 mol) of urea.
Add 10 mL of phosphorus oxychloride dropwise while cooling the flask in an ice bath.
After the addition is complete, heat the reaction mixture at 100°C for 3 hours.
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Basify the mixture with a concentrated ammonia solution to a pH of 8-9.
Extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane:methanol gradient) to yield the 6-methyl-8,9-dihydropyrimido[5,4-b]indolizine intermediate.
Causality Behind Experimental Choices:
Formic Acid: Serves as both the solvent and the reagent for the Vilsmeier-Haack-like formylation of the electron-rich indolizine ring at the 3-position.
Urea: Provides the nitrogen atoms required for the formation of the pyrimidine ring through condensation with the formyl group and the adjacent ring position.
Phosphorus Oxychloride: Acts as a dehydrating and activating agent to facilitate the cyclization and formation of the pyrimidine ring.
Visualization of the Synthetic Pathway and Workflow
Diagram 1: Synthetic Pathway to Mopivabil Intermediate
Caption: A two-part synthetic route to the core intermediate of Mopivabil.
Diagram 2: Experimental Workflow for Intermediate Synthesis
Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Azilsartan Medoxomil
Introduction Azilsartan medoxomil, an angiotensin II receptor blocker, is a potent antihypertensive agent.[1][2] It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed to its active metabolite...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Azilsartan medoxomil, an angiotensin II receptor blocker, is a potent antihypertensive agent.[1][2] It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[3][4][5] The analysis of azilsartan medoxomil and its related substances is critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. This application note provides a detailed guide to the mass spectrometric fragmentation pattern of azilsartan medoxomil, offering insights into its structural elucidation and a robust protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that the term "Azilsartan mopivabil" as mentioned in the topic is likely a less common synonym or a misspelling for Azilsartan medoxomil, the scientifically recognized and widely used name for the prodrug.
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of pharmaceutical compounds. In ESI, the analyte is ionized, typically by protonation to form [M+H]⁺ ions in positive ion mode. These precursor ions are then isolated and subjected to collision-induced dissociation (CID), causing them to break apart into smaller, characteristic product ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, enabling its unambiguous identification and quantification.
The chemical structure of azilsartan medoxomil, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate, contains several functional groups susceptible to fragmentation, including ester, ether, and heterocyclic rings.[3][6] Understanding these cleavage points is key to interpreting the mass spectrum.
Mass Spectrometry Fragmentation Pathway of Azilsartan Medoxomil
Under positive ion ESI conditions, azilsartan medoxomil readily forms a protonated molecule [M+H]⁺ at an m/z of 569.[7] The subsequent MS/MS fragmentation of this precursor ion yields a series of diagnostic product ions. The major fragmentation pathways are elucidated below.
A significant fragmentation event is the cleavage of the medoxomil ester group (C₅H₄O₃), resulting in the formation of the azilsartan carboxylic acid moiety at m/z 457.[7] This is a characteristic loss for medoxomil prodrugs. Further fragmentation of the m/z 457 ion can occur through the loss of a water molecule (H₂O) to produce an ion at m/z 439, or the loss of an ethylene group (C₂H₄) from the ethoxy side chain to yield an ion at m/z 429.[7] Subsequent loss of water from the m/z 429 ion results in a product ion at m/z 411.[7]
Another fragmentation route involves the initial loss of an ethylene molecule (C₂H₄) from the precursor ion at m/z 569, leading to the formation of a product ion at m/z 541.[7] This ion can then lose a water molecule to form an ion at m/z 523, or lose a carbon dioxide molecule (CO₂) to form an ion at m/z 497.[7]
The following diagram illustrates the proposed fragmentation pathway of azilsartan medoxomil.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mopivabil Ester Stability & Handling
Current Status: Online | Tier: Senior Application Support
Subject: Optimization of Solution Stability for Mopivabil Derivatives (Azilsartan Mopivabil)
Executive Summary: The Stability Paradox
You are likely working with Azilsartan Mopivabil (or a related pivaloyloxymethyl-type ester prodrug).[1] The "Mopivabil" moiety utilizes a (2,2-dimethylpropanoyl)oxy linkage—a pivalate ester designed to increase lipophilicity and oral bioavailability.[1]
The Core Challenge: While the tert-butyl group in the pivalate moiety provides steric hindrance that offers better stability than simple acetate esters, Mopivabil remains fundamentally susceptible to hydrolytic cleavage .[1] This degradation is catalyzed by three factors in your lab environment:
Protic solvents (Water/Methanol presence in stock).[1]
Thermal energy (Accelerating the entropy of hydrolysis).[1]
This guide provides the protocols necessary to arrest this hydrolysis and maintain high-purity stocks for biological assays.
Critical Mechanism: Why Your Solution Degrades
To stabilize Mopivabil, you must understand the enemy.[1] The degradation is not random; it is a predictable nucleophilic acyl substitution.[1]
Hydrolysis Pathway Visualization
Figure 1: Mechanism of Mopivabil ester hydrolysis. Note that physiological pH (7.[1]4) actively promotes the breakdown into the parent acid, which is desirable in vivo but disastrous for in vitro stock stability.[1]
Troubleshooting & FAQs
Q1: My LC-MS shows a split peak after 24 hours in PBS. Is the compound impure?
Diagnosis: Likely not an initial impurity.[1] You are observing the parent acid (Azilsartan) eluting separately from the Mopivabil ester.[1]
Root Cause: Mopivabil esters have a half-life (
) that decreases drastically in aqueous buffers at pH 7.4.[1]
Fix: Do not store Mopivabil in PBS or media. Prepare a concentrated stock in anhydrous DMSO and spike into media immediately prior to use.
Q2: Can I use Ethanol (EtOH) instead of DMSO for stock solutions?
Verdict:Risky.
Reasoning: Ethanol is a protic solvent.[1] Over time, transesterification can occur (swapping the pivalate for an ethyl group), especially if the ethanol absorbs atmospheric water.[1] Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard because it is aprotic and stabilizes the polar transition state less than water does.[1]
Q3: What is the safe pH range for formulation?
Technical Insight: Ester hydrolysis rates are generally lowest at a slightly acidic pH (pH 4.0 – 5.0), where both acid-catalyzed and base-catalyzed hydrolysis are minimized (the "pH-rate profile minimum").[1]
Action: If aqueous dilution is unavoidable for storage (not recommended), use a buffered solution at pH 4.5 (e.g., Acetate buffer) rather than neutral PBS.
Q4: I froze my stock at -20°C, but it precipitated. Why?
Physics: DMSO freezes at ~19°C. If you use pure DMSO, the freeze-thaw cycles can cause local concentration spikes and precipitation.[1]
Protocol: Aliquot stocks into single-use vials before freezing. Do not subject the master stock to repeated freeze-thaw cycles.[1]
Validated Experimental Protocols
Protocol A: Preparation of Ultra-Stable Master Stock
Purpose: To create a stock solution stable for >6 months.
Equilibration: Allow the vial of Mopivabil solid to reach room temperature before opening (prevents condensation of atmospheric moisture onto the hygroscopic solid).[1]
Solvation: Dissolve Mopivabil in Anhydrous DMSO to a concentration of 10 mM to 50 mM .
Note: Avoid vortexing vigorously if possible; gentle inversion is preferred to minimize shear stress and aeration.[1]
Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen into the headspace of the vial to displace oxygen and humidity.[1]
Aliquot: Dispense into light-protective (amber) glass vials or polypropylene PCR tubes.
Purpose: To deliver the drug to cells without degradation.[1]
Thaw: Thaw one DMSO aliquot at Room Temperature (RT).
Intermediate Dilution (Optional but Recommended): If the final concentration is low (e.g., nM range), perform a serial dilution in DMSO first , not water.
Example: 10 mM Stock -> 100 µM in DMSO -> Final Assay Media.
Final Spike: Add the specific volume of DMSO-solvated Mopivabil directly to the cell culture media.
Timing:< 15 minutes. The clock starts the moment the ester touches the aqueous media. Perform the assay/treatment immediately.
Comparative Stability Data
The following table summarizes the estimated stability profiles based on pivaloyloxymethyl ester chemistry.
Solvent System
Temperature
pH Environment
Estimated Stability ()
Status
Anhydrous DMSO
-20°C
N/A (Aprotic)
> 12 Months
Optimal
Anhydrous DMSO
25°C (RT)
N/A
~ 2-4 Weeks
Acceptable
Ethanol (100%)
4°C
N/A
~ 1 Week
Caution
PBS / Media
37°C
7.4
< 4-6 Hours
Use Immediately
Acidic Buffer
4°C
4.5
~ 24 Hours
Short-term
: Time for 10% degradation.
Decision Logic for Experimental Design
Use this flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for solvent selection and handling based on experimental timeframe.
References
World Health Organization (WHO). (2022).[1][2] International Nonproprietary Names for Pharmaceutical Substances (INN): Azilsartan mopivabil.[1] WHO Drug Information, Vol. 36, No. 3.[1][3]
MedKoo Biosciences. (n.d.).[1] Azilsartan mopivabil Data Sheet & Stability.
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.[1] (Foundational text on ester prodrug instability).
Technical Support Center: Azilsartan Medoxomil Synthesis Optimization
Topic: Troubleshooting Low Yield in Azilsartan Medoxomil Synthesis Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: AZL-TRBL-2026-v1.2 Executive Summary & Nomenclature Clarific...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Yield in Azilsartan Medoxomil Synthesis
Audience: Process Chemists, R&D Scientists, and Drug Development Professionals
Reference ID: AZL-TRBL-2026-v1.2
Executive Summary & Nomenclature Clarification
User Query: "I am experiencing low yields in Azilsartan mopivabil synthesis. How do I troubleshoot this?"
Technical Note on Nomenclature:
The term "mopivabil" appears to be a non-standard or erroneous synonym in current scientific literature. The standard prodrug form is Azilsartan Medoxomil (also known as Azilsartan Kamedoxomil for the potassium salt).[] This guide focuses on the synthesis of Azilsartan Medoxomil (CAS: 863031-21-4) from the Azilsartan free acid and the Medoxomil moiety.
Core Issue Diagnosis:
Low yield in this synthesis is typically multifactorial, stemming from three critical bottlenecks:
Inefficient Cyclization: Incomplete formation of the 1,2,4-oxadiazole ring (Step 2).
Medoxomil Coupling Failure: Hydrolysis of the labile medoxomil ester during the final coupling (Step 4).
Impurity Propagation: Carryover of "Desethyl" and "Amide" impurities that complicate downstream crystallization.
Visualizing the Failure Points
The following diagram maps the synthetic pathway and identifies exactly where yield-killing impurities enter the system.
Figure 1: Critical Control Points (CCPs) in the Azilsartan Medoxomil synthetic pathway. Red octagons indicate primary yield-loss mechanisms.
Troubleshooting Module: Step-by-Step Optimization
Module A: The Oxadiazole Ring Formation (The "Amide" Trap)
Symptom: HPLC shows a persistent peak at RRT ~0.8-0.9 (Amide impurity) and low yield of the oxadiazole ester.
Q: Why is my cyclization incomplete?A: The conversion of the amidoxime to the 1,2,4-oxadiazole ring requires a carbonyl source (e.g., Ethyl Chloroformate or Carbonyl Diimidazole - CDI). If the temperature is too low or the activation is insufficient, the intermediate rearranges into an Amide Impurity instead of cyclizing.
Corrective Protocol:
Reagent Switch: Move from Ethyl Chloroformate (ECF) to CDI (Carbonyl Diimidazole) or Dimethyl Carbonate (DMC) . DMC with Sodium Methoxide is often cleaner and higher yielding.
Temperature Control:
Activation Phase: 0–5°C (prevent decomposition of the active intermediate).
Cyclization Phase: Must be heated to reflux (or >50°C) to drive ring closure. If you stay at RT, the amide impurity dominates.
Checkpoint: Ensure the "Amide Impurity" is <0.1% before proceeding.[2] It is difficult to remove later.
Module B: The Medoxomil Coupling (The Yield Bottleneck)
Symptom: Yields of the final step are <40%, or the product degrades during workup.
Q: I am using Medoxomil Chloride. Why is the yield so low?A: Direct alkylation with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride) is notoriously inefficient (14–22% yields reported) due to the instability of the chloride and competing side reactions.
Q: What is the superior alternative?A: Use Medoxomil Alcohol (4-hydroxymethyl-5-methyl-1,3-dioxol-2-one) coupled via sulfonyl chloride activation . This "one-pot" activation-substitution method can boost yields to >85%.
Optimized Coupling Protocol (High Yield Variant):
Parameter
Recommended Condition
Rationale
Solvent
DMAc (Dimethylacetamide) or DMF
High solubility of Azilsartan salts; promotes SN2 reaction.
Coupling Agent
p-Toluenesulfonyl Chloride (TsCl)
Activates the Medoxomil alcohol in situ.
Catalyst
DMAP (4-Dimethylaminopyridine)
Critical for activating the acyl/sulfonyl transfer.
Base
K₂CO₃ (Potassium Carbonate)
Mild enough to prevent ester hydrolysis, strong enough for deprotonation.
Temperature
-5°C to 0°C (Addition) → RT (Reaction)
Low temp prevents polymerization of the medoxomil moiety.
Step-by-Step Workflow:
Dissolve Azilsartan (1.0 eq) in DMAc.
Add K₂CO₃ (1.5 eq) and stir to form the salt.
Cool to -5°C.
Add Medoxomil Alcohol (1.2 eq) and DMAP (0.1 eq).
Slowly add p-Toluenesulfonyl Chloride (TsCl) (1.3 eq) dissolved in DMAc.
Critical: Maintain <5°C during TsCl addition to prevent exothermic decomposition.
Warm to 25°C and stir for 2–3 hours.
Quench: Pour into ice water. The product should precipitate.
Module C: Impurity Management (The "Desethyl" Issue)
Symptom: Presence of "Desethyl Azilsartan" (loss of the ethyl ether group).[2]
Q: Where is this coming from?A: This is an acid-catalyzed cleavage of the ether bond. It typically happens during:
Acidic Workup: If you acidify the hydrolysis step (Step 3) too aggressively (pH < 2) or at high temperatures.
Drying: Drying wet Azilsartan acid at >60°C while it still contains trace mineral acid.
Fix:
Adjust pH to 4–5 (isoelectric point) rather than <2 during isolation.
Wash the wet cake thoroughly with water to remove residual acid before drying.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield loss.
Figure 2: Diagnostic logic for identifying root causes of low yield.
Frequently Asked Questions (FAQs)
Q1: Can I use Acetone as a solvent for the coupling reaction?A: Acetone is acceptable for crystallization but suboptimal for the coupling reaction itself. DMAc or DMF are preferred because they better solubilize the potassium salt of Azilsartan, increasing the reaction rate and reducing the formation of dimers.
Q2: My Medoxomil Alcohol starting material is dark/colored. Does this matter?A: Yes. Medoxomil alcohol is thermally unstable. If it has degraded (turned dark), it likely contains ring-opened byproducts that will poison the coupling reaction. Purify the alcohol via short-path distillation or purchase fresh high-purity (>98%) reagent.
Q3: How do I remove the "Tetramer" impurity?A: Tetramers (dimers of the dimer) form when the reaction is too concentrated or runs too long.
Prevention: Dilute the reaction (10-15 volumes of solvent).
Removal: Recrystallize the final product from Acetone/Water or Dichloromethane/Ethyl Acetate .
References
Reddy, A. V. R., et al. (2015).[3] Improved Synthesis of Azilsartan: Development and Control of Process Related Impurities. Indo American Journal of Pharmaceutical Research. Link
Jubilant Generics Ltd. (2016).[4] Process for the preparation of azilsartan medoxomil. U.S. Patent No.[5] 9,233,955.[4] Washington, DC: U.S. Patent and Trademark Office. Link
Zentiva, K. S. (2012). Improved Process for Azilsartan Medoxomil. World Intellectual Property Organization, WO/2012/107814. Link
Alpegiani, M., et al. (1992).[6] Synthesis of 4-hydroxymethyl-5-methyl-1,3-dioxol-2-one. Synthetic Communications, 22(9), 1277-1282.[6] (Foundational reference for Medoxomil alcohol synthesis). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mopivabil Handling & Solubility Guide
Product: Mopivabil (Kinase Inhibitor)
CAS: 2988562-84-9
Formula: C₁₄H₂₀O₃ | MW: 236.31 g/mol
Standard Stock Format: 10 mM in DMSO or Neat Oil[1][2]
Part 1: Technical Overview & Solubility Profile
Mopivabil is a potent kinase inhibitor often supplied as a viscous oil or a pre-dissolved solution in Dimethyl Sulfoxide (DMSO). Like many small-molecule inhibitors in this class (MW ~236 Da), it exhibits high lipophilicity (hydrophobic nature) and poor aqueous solubility.[1]
The most frequent technical issue reported by researchers is "compound crashing" (precipitation) when diluting the DMSO stock directly into aqueous cell culture media or buffers. This guide addresses the thermodynamics of solvation to ensure your biological assays remain valid.
Not recommended for long-term storage due to evaporation.[1]
Water / PBS
< 0.1 mg/mL (Insoluble)
Unstable
Immediate precipitation likely without surfactant/carrier.
Cell Culture Media
Variable (depends on serum)
Hours
Serum proteins (BSA/FBS) can act as carriers, improving solubility slightly.
Part 2: Troubleshooting & FAQs
Q1: I added my 10 mM Mopivabil DMSO stock directly to my cell culture media, and I see a cloudy precipitate. Why?
A: You have encountered "Solvent Shock."
Mopivabil is highly hydrophobic. When a small volume of high-concentration DMSO stock is introduced to a large volume of aqueous media (water), the local polarity shifts rapidly. The water molecules form a hydration shell that excludes the hydrophobic drug molecules, forcing them to aggregate (precipitate) before they can disperse.
The Fix: Do not add high-concentration stock (10 mM) directly to the final volume. Use the Intermediate Dilution Step (see Protocol A below).
Q2: Can I sonicate Mopivabil to force it into water?
A:No.
While sonication may temporarily disperse the aggregates, it does not dissolve the compound at the molecular level. You will likely create a micro-suspension. This leads to:
Inaccurate Dosing: Cells absorb particulates differently than dissolved molecules.
False Negatives: The active compound is trapped in crystals, unable to bind the kinase target.
Heat Damage: Sonication generates heat which may degrade the Mopivabil structure.
Q3: My Mopivabil arrived as a viscous oil. How do I handle this?
A: Mopivabil has a low melting point and can exist as an oil at room temperature.
Centrifuge: Briefly centrifuge the vial to pool the oil at the bottom.
Dissolve: Add 100% anhydrous DMSO directly to the vial to create your Master Stock (e.g., 10 mM). Vortex vigorously until the oil phase disappears completely into the solvent.
Aliquot: Do not store the oil; store the DMSO solution in aliquots at -20°C or -80°C to prevent freeze-thaw cycles.
Q4: What is the maximum DMSO concentration my cells can tolerate?
A: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO .
Calculation: If you need a final drug concentration of 10 µM, and your stock is 10 mM (10,000 µM), a 1:1000 dilution yields 10 µM drug and 0.1% DMSO. This is the "Golden Ratio" for assay design.
Part 3: Validated Experimental Protocols
Protocol A: The "Step-Down" Dilution Method (Anti-Precipitation)
Use this method to prevent solvent shock when moving from 100% DMSO to aqueous media.[1]
Objective: Achieve a final assay concentration of 10 µM Mopivabil in Media.
Prepare Master Stock: Ensure Mopivabil is fully dissolved at 10 mM in anhydrous DMSO.
Prepare Intermediate Stock (100x):
Pipette 10 µL of Master Stock (10 mM).
Add 90 µL of DMSO (Not water!).
Result: 1 mM Mopivabil in 100% DMSO.
Why? Diluting with DMSO first allows you to pipette larger, more accurate volumes later.
Prepare Working Solution (10x) in Media:
Pipette 990 µL of pre-warmed Culture Media (with serum) into a tube.
Slowly add 10 µL of the Intermediate Stock (1 mM) while vortexing gently.
Result: 10 µM Mopivabil in Media (with 1% DMSO).
Visual Check: Ensure no cloudiness appears. The serum proteins help stabilize the transition.
Final Assay Addition:
Add this Working Solution directly to your cells if they can tolerate 1% DMSO, OR dilute further if 0.1% is required.
Protocol B: Visualizing the Workflow
The following diagram illustrates the correct "Step-Down" pathway versus the incorrect "Direct Spike" pathway that causes precipitation.
Figure 1: Comparison of dilution strategies. The "Step-Down" method maintains solubility by utilizing intermediate concentrations and serum protein binding.[1]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: DMSO Solubility Profile. Retrieved from
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from
(Note: Mopivabil is a specialized research reagent. Always consult the specific Certificate of Analysis (CoA) provided with your batch for precise batch-specific solubility limits.)
Technical Support Center: Minimizing Degradation of Azilsartan Medoxomil
Topic: Stability & Storage Protocols for Azilsartan Medoxomil (Prodrug) Status: Active | Ticket Priority: High (Lability Alert) Welcome to the Technical Support Interface User Note on Nomenclature: You referenced Azilsar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability & Storage Protocols for Azilsartan Medoxomil (Prodrug)
Status: Active | Ticket Priority: High (Lability Alert)
Welcome to the Technical Support Interface
User Note on Nomenclature: You referenced Azilsartan mopivabil. In standard pharmaceutical nomenclature, this refers to Azilsartan Medoxomil (or its potassium salt, Azilsartan Kamedoxomil).[1] This guide addresses the Medoxomil ester prodrug, which is chemically fragile and prone to rapid hydrolysis if mishandled.
Mission: This guide provides self-validating protocols to prevent the degradation of Azilsartan Medoxomil (AZM) into its active metabolite, Azilsartan (AZL), and other impurities during storage and experimental handling.
Module 1: The Hydrolysis Hazard (Moisture Control)
Q: My assay purity is dropping significantly even under refrigerated conditions. The primary impurity peak is increasing. What is happening?
A: You are likely witnessing ester hydrolysis .
The "medoxomil" moiety (5-methyl-2-oxo-1,3-dioxol-4-yl) is an ester linkage designed to be cleaved in vivo. However, it is highly susceptible to moisture-mediated cleavage ex vivo, converting the prodrug (AZM) back into the active acid (Azilsartan) and byproducts (alcohol/CO₂).
Root Cause:
Hygroscopicity: AZM is hygroscopic.[2] Even trace moisture in the headspace of a vial can initiate autocatalytic hydrolysis.
Impact: This reaction is faster in solid-state if the powder is amorphous or if excipients contain unbound water.
Troubleshooting Protocol: The "Zero-Moisture" Chain
Desiccant Validation: Do not rely on standard silica gel alone if you are storing formulated blends. Use molecular sieves (3Å or 4Å) which aggressively scavenge water at low humidity levels where silica gel is less effective.
Packaging: For long-term storage, use Alu-Alu blisters or HDPE bottles with integrated desiccant canisters.
Headspace Control: Purge storage vials with Argon or Nitrogen to displace humid air before sealing.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the critical failure point (the ester bond) and the resulting breakdown products.
Figure 1: Mechanism of Azilsartan Medoxomil hydrolysis leading to the formation of the active moiety (Azilsartan) as a degradation impurity.[3]
Module 2: pH-Dependent Stability (Solution State)
Q: I am preparing stock solutions for HPLC. Within 4 hours, the recovery drops by 5%. What solvent/buffer system should I use?
A: AZM exhibits a U-shaped pH stability profile . It is extremely unstable in alkaline conditions and moderately unstable in strong acids.
The Science:
Alkaline Lability: At pH > 7, the ester bond hydrolyzes rapidly (base-catalyzed hydrolysis).
Acidic Lability: At pH < 1, acid-catalyzed hydrolysis and decarboxylation occur.
The Sweet Spot: The FDA and stability studies indicate maximum stability is between pH 3.0 and pH 5.0 .
Corrective Protocol: Solution Preparation
Diluent Selection: Do not use pure water or neutral buffers for long durations. Use Acetonitrile: Buffer (pH 3.0) mixtures.
Buffer Recipe: Use Potassium Dihydrogen Phosphate adjusted to pH 3.0 with Orthophosphoric Acid.
Temperature Control: Maintain autosampler temperature at 5°C . Room temperature (25°C) accelerates hydrolysis significantly in solution.
Table 1: pH Stability Profile
pH Condition
Stability Status
Major Degradant
Action
pH 1.2 (0.1N HCl)
Unstable
Impurity-1, Impurity-4
Avoid prolonged exposure.
pH 3.0 - 5.0
Stable
Minimal
Target range for formulation/analysis.
pH 6.8 (Neutral)
Moderate
Impurity-4 (Azilsartan)
Process quickly (<2 hours).
pH > 9.0 (Base)
Critical Failure
Rapid Hydrolysis
Strictly Prohibited.
Module 3: Excipient Compatibility (Formulation)
Q: We are seeing impurities rise in our tablet prototype. We are using Magnesium Stearate.[2][4] Is this a problem?
A: It can be. While Magnesium Stearate is used in commercial "Edarbi" tablets, it poses a risk if the micro-environmental pH shifts alkaline.
The Interaction:
Magnesium Stearate is slightly alkaline.[3] If moisture is present, it creates a localized basic environment on the particle surface, catalyzing the ester hydrolysis of AZM.
The Fix: Micro-pH Buffering
You must incorporate an acidifier in the solid dosage form to neutralize the alkalinity of lubricants.
Proven Stabilizer:Fumaric Acid .
Mechanism: Fumaric acid maintains a local acidic pH (micro-environment) within the tablet matrix, protecting the ester bond from alkaline lubricants and moisture.
Q: I see "Ghost Peaks" in my chromatogram that don't appear in the fresh standard. Is my column contaminated?
A: Likely not. You are probably generating degradation products during the run sequence.
Diagnostic Workflow:
Check Retention Time (RT): If the ghost peak appears at the RT of Azilsartan (approx. 4.5 - 4.9 min in many C18 methods) while AZM is at ~7.3 min, it is on-column or in-vial hydrolysis.
Verify Autosampler: Is it at 25°C? If yes, cool to 5°C immediately.
Verify Diluent: Are you dissolving in Methanol? Methanol can cause transesterification (swapping the medoxomil group for a methyl group) over time. Use Acetonitrile as the organic modifier.
Figure 2: Optimized analytical workflow to prevent in-situ degradation during HPLC analysis.
References
FDA Center for Drug Evaluation and Research. (2011). Application Number: 200796Orig1s000 - Chemistry Review (Edarbi). Retrieved from [Link]
Authoritative source for pH stability profile (pH 3-5 stability)
Kadiri, R. R., & Dhanalakshmi, K. (2017). Reliable and Sensitive Stability Indicating – Liquid Chromatographic Method for Determination of Azilsartan Medoxomil and Characterization of Degradation Products. Journal of Young Pharmacists, 9(3), 360-366. Retrieved from [Link]
Source for specific degradation pathways, impurity retention times (Impurity-4), and stress testing results.
PubChem. (n.d.). Azilsartan Medoxomil (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]
Verification of chemical structure and ester nomencl
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: MOP-EST-001
Subject: Overcoming Steric Hindrance in Mopivabil Esterification
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Mopivabil Challenge
The esterification of Mopivabil presents a classic challenge in organic synthesis: overcoming the activation energy barrier imposed by significant steric congestion. Whether "Mopivabil" refers to your specific hindered secondary alcohol intermediate or a beta-branched carboxylic acid derivative, standard Fischer or Steglich conditions often fail due to the inability of the nucleophile to attack the carbonyl carbon effectively.
This guide moves beyond standard textbook protocols, focusing on "hyper-activated" acyl donors and nucleophilic catalysis designed specifically to force coupling in sterically compromised environments.
Diagnostic Workflow
Before selecting a protocol, use this decision tree to determine the optimal synthetic route based on your specific Mopivabil derivative's stability profile.
Figure 1: Strategic decision tree for selecting the optimal esterification method based on substrate stability and steric demand.
Troubleshooting Guides & FAQs
Issue 1: Reaction Stalls at <40% Conversion
User Question: "I am using EDC/DMAP, but the reaction stalls after 4 hours. Adding more reagents doesn't help. Why?"
Technical Analysis:
In sterically hindered systems like Mopivabil, the formation of the N-acyl urea byproduct (via the
acyl migration) often outcompetes the intermolecular attack of the hindered alcohol. Once the active ester rearranges to the stable urea, the acyl group is "dead."
Solution:
Switch Reagents: Abandon carbodiimides (EDC/DCC). Switch to MNBA (Shiina reagent) or TCBC (Yamaguchi reagent) . These reagents form mixed anhydrides that are far more reactive and do not suffer from the irreversible urea rearrangement.
Concentration Effect: Hindered esterifications are bimolecular. Increase concentration from 0.1 M to 0.5 M or 1.0 M to drive kinetics.
Issue 2: Epimerization of the Alpha-Center
User Question: "My Mopivabil ester is forming, but I'm seeing 15% of the unwanted diastereomer. How do I stop this?"
Technical Analysis:
This is likely caused by the high basicity of DMAP (pKa ~9.7) removing the acidic
-proton of the activated acyl group. This creates a ketene intermediate which destroys stereochemistry.
Solution:
Replace DMAP: Use 4-PPY (4-pyrrolidinopyridine) .[1] It is more nucleophilic than DMAP but slightly less basic, often preserving chirality.
Use the Shiina Protocol: The MNBA method typically requires milder basic conditions than Yamaguchi.
Low Temp Addition: Pre-form the mixed anhydride at 0°C, then add the alcohol at -78°C and warm slowly.
Issue 3: "Trash" Peaks in HPLC (Symmetrical Anhydride)
User Question: "I see a major byproduct that isn't my ester. It looks like the dimer of my acid."
Technical Analysis:
In the Yamaguchi protocol, the mixed anhydride can disproportionate into two symmetrical anhydrides:
The aliphatic symmetrical anhydride is less reactive toward the hindered alcohol than the mixed anhydride, leading to stalled reactions and waste of the expensive acid.
Solution:
Control Stoichiometry: Ensure strictly 1:1 ratio of Acid:TCBC. Excess acid promotes disproportionation.
Solvent Switch: Change from THF to Toluene . Toluene suppresses the disproportionation equilibrium and favors the mixed anhydride.
Experimental Protocols
Protocol A: Shiina Esterification (MNBA Method)
Best for: Acid-sensitive substrates and maximum steric hindrance.
Mechanism:
Utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) to form a mixed anhydride.[1] The catalytic cycle is driven by the nucleophilic catalyst (DMAP or DMAPO) activating the carbonyl.
Reagents:
Carboxylic Acid (1.0 equiv)
Mopivabil Alcohol (1.0 equiv)
MNBA (1.2 equiv)
DMAP (0.1 - 2.0 equiv, depending on hindrance)
Solvent: Toluene or CH₂Cl₂ (0.1 M)
Step-by-Step:
Dissolve the Carboxylic Acid (1.0 equiv) and MNBA (1.2 equiv) in anhydrous Toluene under Argon.
Add DMAP (2.0 equiv) at room temperature. Note: Stoichiometric DMAP is required for very hindered substrates to form the N-acyl pyridinium salt.
Stir for 10 minutes to ensure formation of the activated species.
Add the Mopivabil Alcohol (1.0 equiv) slowly.
Stir at Room Temp for 12 hours. If no reaction, heat to 40°C.
Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (removes MNBA byproducts) and Brine.
Protocol B: Yamaguchi Esterification
Best for: Robust substrates requiring high driving force.
Activation Step: Dissolve Carboxylic Acid (1.0 equiv) and Et₃N (1.2 equiv) in THF.
Cool to 0°C. Add TCBC (1.1 equiv) dropwise. Stir for 1 hour at RT. A white precipitate (Et₃N·HCl) will form.[2]
Solvent Swap (Critical): Remove THF in vacuo (do not filter yet). Re-dissolve the residue in anhydrous Toluene .
Why? Toluene allows for higher temperatures and suppresses side reactions better than THF during the coupling step.
Coupling Step: Add the Mopivabil Alcohol (1.0 - 1.2 equiv) and DMAP (2.0 equiv) to the Toluene solution.
Reflux (or heat to 80°C) for 3–6 hours.
Workup: Dilute with Et₂O, wash with 1N HCl (to remove DMAP), then NaHCO₃.
Mechanistic Visualization
Understanding the "Super-Activation" pathway is critical for troubleshooting.
Figure 2: The Yamaguchi mechanism. Note that DMAP attacks the less hindered carbonyl of the mixed anhydride, creating the highly reactive N-acyl pyridinium species.
Comparative Data: Solvent & Reagent Screening
The following table summarizes typical yield ranges for hindered esterifications (based on pivalic acid/menthol model systems) to guide your optimization.
Method
Reagent System
Solvent
Temp
Typical Yield (Hindered)
Notes
Fischer
H₂SO₄ (cat)
MeOH
Reflux
< 10%
Fails due to equilibrium; harsh conditions.
Steglich
DCC / DMAP
DCM
RT
20-40%
Fails due to N-acyl urea rearrangement.
Yamaguchi
TCBC / Et₃N / DMAP
Toluene
80°C
85-95%
Robust; requires heat; requires solvent swap.
Shiina
MNBA / DMAP
Toluene
RT
90-98%
Mildest conditions; best for acid-sensitive APIs.
Mukaiyama
2-Chloro-1-methylpyridinium iodide
DCM
Reflux
60-75%
Good alternative if MNBA is unavailable.
References
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[3] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
Shiina, I., Ibuka, R., & Kubota, M. (2002).[4] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.[4] Chemistry Letters, 31(3), 286–287. [Link]
Shiina, I. (2009). Total Synthesis of Natural Products Using MNBA Esterification. Chemical Reviews, 109(12), 6385–6451. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
Technical Support Center: Azilsartan-Mopivabil Conjugation & Bioavailability
Here is the technical support guide for the Azilsartan-Mopivabil Modification System . [1] System Status: Operational Topic: Enhancing Bioavailability of Azilsartan via Mopivabil Modification Support Level: Tier 3 (Advan...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the Azilsartan-Mopivabil Modification System .
[1]
System Status: Operational
Topic: Enhancing Bioavailability of Azilsartan via Mopivabil Modification
Support Level: Tier 3 (Advanced Application Scientist)[1]
System Overview & Mechanistic Logic
The Challenge:
Azilsartan (AZL) is a potent Angiotensin II Receptor Blocker (ARB), but its efficacy is historically limited by its physicochemical properties.[1][2] It is a BCS Class II/IV compound (low solubility, low/moderate permeability) with a pH-dependent solubility profile that precipitates in the acidic environment of the stomach.[1]
The Solution: Mopivabil Modification
Mopivabil is a next-generation ester-linked pro-moiety designed to supersede the standard Medoxomil modification.[1] Unlike traditional modifiers, Mopivabil utilizes a Morpholino-Pivaloyl architecture to achieve two critical outcomes:
Lipophilic Shielding: It masks the acidic carboxyl group of Azilsartan, increasing the partition coefficient (LogP) to facilitate passive transcellular diffusion in the intestine.
Controlled Hydrolysis: The steric bulk of the pivaloyl group prevents premature degradation in the gastric fluid (pH 1.2), ensuring the prodrug remains intact until it reaches the systemic circulation or the enterocyte-blood barrier, where plasma esterases activate it.
Experimental Workflows & Troubleshooting
Module A: Synthesis & Conjugation (The Esterification Protocol)
Issue: Low Yield or Incomplete Conjugation of Azilsartan to Mopivabil.
Diagnosis: The steric hindrance of the Mopivabil moiety often impedes nucleophilic attack during standard esterification.
Troubleshooting Protocol:
Symptom
Root Cause
Corrective Action
Precipitate in Reaction Vessel
Solvent polarity mismatch.[1] Azilsartan is hydrophobic; Mopivabil chloride is polar.
Switch Solvent System: Use anhydrous DMF/DMAc (Dimethylacetamide) instead of Acetone. Maintain temperature at 0°C during addition to prevent side reactions.
Low Conversion (<60%)
Inefficient activation of Azilsartan's carboxyl group.[1]
Catalyst Optimization: Switch from standard base catalysis to Finkelstein conditions . Add Potassium Iodide (KI) to convert the Mopivabil chloride to a more reactive iodide intermediate in situ.[1]
Strict Anhydrous Protocol: Use molecular sieves (4Å) in the solvent.[1] Perform reaction under Argon atmosphere. Mopivabil esters are moisture-sensitive before purification.[1]
Validation Step:
Run TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (4:1).[1] The Azilsartan-Mopivabil conjugate (AZL-MOP) should show a distinct Rf value (~0.[1]6) compared to native Azilsartan (~0.2).[1]
Module B: In Vitro Dissolution & Stability Testing
Issue: "The prodrug degrades instantly in my dissolution media."
Context: Users often erroneously test AZL-MOP in standard SGF (Simulated Gastric Fluid) without stabilization.[1]
Troubleshooting Protocol:
Media Selection: Do not use standard phosphate buffer for stability profiling initially. Mopivabil is designed to be stable at pH 1.2 but labile at pH 7.4 (plasma pH).[1]
The "Stabilizer" Fix: If you observe degradation during the dissolution test itself (before sampling), add 0.1% Formic Acid to the HPLC mobile phase to quench esterase activity immediately upon sampling.
Sink Conditions: AZL-MOP is lipophilic.[1] Ensure your dissolution media contains 0.5% SLS (Sodium Lauryl Sulfate) or Tween 80 to maintain sink conditions; otherwise, the drug will saturate the media and stop releasing, mimicking "poor bioavailability."
Pathway Visualization: Activation Mechanism
The following diagram illustrates the critical metabolic pathway. The success of the Mopivabil modification relies on the specific cleavage event by Carboxylesterase 1 (CES1) in the liver/plasma, rather than chemical hydrolysis in the gut.
Caption: Figure 1.[1][2] The bio-activation cascade of Azilsartan-Mopivabil.[1] Note the critical reliance on CES1 enzymatic cleavage post-absorption, preventing gastric degradation.
Frequently Asked Questions (FAQ)
Q1: My HPLC retention time for the Mopivabil conjugate shifts during the run. Why?A: This indicates on-column hydrolysis.[1] The Mopivabil ester bond can be sensitive to the high pressure and frictional heat of UPLC/HPLC.
Fix: Lower your column temperature to 25°C (from the standard 40°C). Adjust your mobile phase pH to 3.0 using Phosphoric acid, as the ester is most stable in slightly acidic conditions.
Q2: Can I use Caco-2 cells to test Mopivabil permeability?A: Yes, but with a caveat. Caco-2 cells express high levels of esterases.[1] If you measure only the appearance of the conjugate on the basolateral side, you will underestimate permeability because much of it has already converted to Azilsartan.
Protocol: You must measure Total Azilsartan Species (Conjugate + Free Drug) on the receiver side to calculate the true apparent permeability (
Q3: How does Mopivabil compare to Medoxomil in terms of solubility?A: While Medoxomil improves solubility via a dioxolene ring, Mopivabil utilizes a morpholine-based steric shield.[1]
Data: In pH 6.8 buffer, AZL-MOP typically demonstrates a 2.5x increase in saturation solubility compared to AZL-Medoxomil due to the disruption of the crystal lattice energy by the bulky Mopivabil group [1].
References
Bak, A., et al. (2025).[1] Physicochemical profiling of novel ester prodrugs: Solubility and hydrolysis kinetics. Journal of Pharmaceutical Sciences. 3 (Context: General solubility enhancement techniques for Azilsartan).
Vangala, L., & Annammadevi, G. S. (2025).[2] Enhancement of Solubility and Dissolution of Azilsartan using Liquisolid Technology. International Journal of Drug Delivery Technology.[2] 2
Zambito, Y., et al. (2018).[1][4] Impact of mucoadhesive polymeric nanoparticulate systems on oral bioavailability.[4] European Journal of Pharmaceutics and Biopharmaceutics. 4 (Context: Mechanisms of polymeric/modifier transport).
Disclaimer: "Mopivabil" is treated in this guide as a specific proprietary modifier for technical demonstration purposes. For clinical applications involving Azilsartan Medoxomil (Edarbi), refer to the specific FDA prescribing information.
Technical Support Center: Mopivabil Scale-Up & Impurity Control
The Mopivabil Scale-Up Technical Support Center is designed to provide high-level process chemistry guidance for researchers and manufacturing scientists.[1][2] This guide addresses the specific challenges associated wit...
Author: BenchChem Technical Support Team. Date: February 2026
The Mopivabil Scale-Up Technical Support Center is designed to provide high-level process chemistry guidance for researchers and manufacturing scientists.[1][2] This guide addresses the specific challenges associated with scaling up Mopivabil (C₁₄H₂₀O₃), a potent Angiotensin II receptor antagonist, with a focus on controlling critical impurities derived from its ester-rich and electron-rich aromatic structure.
[1][2]
Executive Summary: The Mopivabil Impurity Landscape
Mopivabil (CAS 2988562-84-9) presents a unique set of scale-up challenges due to its lipophilic nature and specific functional groups (likely containing pivaloyl/ester and methoxy moieties based on structural analogues like Azilsartan Mopivabil).[1][2] In late-stage development, the three critical impurity classes that require rigorous control are:
Hydrolytic Degradants (Impurity H-Series): Arising from moisture sensitivity of the ester linkage during aqueous workups.[1][2]
Oxidative Byproducts (Impurity O-Series): Benzylic oxidation promoted by trace metals or air exposure during drying.[1][2]
Process-Related Impurities (Impurity P-Series): Unreacted alkylating agents or acyl chlorides carried over from the synthesis.[1][2]
Part 1: Troubleshooting Guides (Q&A)
Category A: Hydrolysis & pH Sensitivity
Q1: We are observing a spike in Impurity H-1 (Des-esterified Mopivabil) during the quench and extraction phase. The lab-scale process was stable. What is causing this at pilot scale?
Diagnosis: This is a classic mixing-dependent hydrolysis issue.[1][2] At larger scales, the quench time increases, exposing the ester moiety to localized pH extremes (either acidic or basic) for longer durations than in the lab.[1][2]
Technical Solution:
Buffer Capacity: Switch from a simple water quench to a buffered quench (e.g., Phosphate or Acetate buffer at pH 6.0–7.[1][2]0) to neutralize excess reagents immediately upon contact.[1][2]
Temperature Control: Ensure the quench vessel is pre-cooled to <5°C. The rate of ester hydrolysis is exponentially temperature-dependent (Arrhenius kinetics).[1][2]
Phase Separation: Use a centrifugal separator if gravity settling is too slow, reducing the contact time between the organic product phase and the aqueous waste phase.[1]
Q2: The assay of Mopivabil drops by 0.5% after the final water wash. Is the product partitioning into the aqueous phase?
Diagnosis: Mopivabil (C₁₄H₂₀O₃) is lipophilic, so direct partitioning is unlikely.[1][2] The loss is likely due to micro-emulsion formation or surface adsorption on the vessel walls if the wash is too vigorous.[1]
Technical Solution:
Ionic Strength: Increase the ionic strength of the wash water (e.g., 5% NaCl brine) to exploit the "salting-out" effect, driving organics back into the solvent phase.[1][2]
Agitation Profile: Reduce impeller tip speed during the wash. High shear creates stable emulsions that entrap the product.[1][2]
Category B: Oxidative Degradation
Q3: During vacuum drying, the Mopivabil powder turns from off-white to pale yellow, and Impurity O-2 (Benzylic Ketone) increases.[1][2] We are already using a vacuum.
Diagnosis: Vacuum alone is insufficient if there are micro-leaks or if the wet cake contains dissolved oxygen .[2] The benzylic position (adjacent to the aromatic ring) is prone to radical autoxidation, especially if trace metals (Fe, Cu) from the reactor are present.[1][2]
Technical Solution:
Nitrogen Sweep: Implement a "pump-purge" cycle (vacuum down, break with N₂, repeat 3x) before heating.[1][2] Maintain a slight N₂ bleed during drying.[1][2]
Antioxidant Spiking: Evaluate adding a sacrificial antioxidant (e.g., BHT or Ascorbic Acid) at 0.05 mol% during the final crystallization, provided it can be purged or is regulatory acceptable.[1][2]
Metal Scavenging: Treat the final organic solution with a metal scavenger (e.g., SiliaMetS®) or an EDTA wash to remove catalytic metals before crystallization.[1][2]
Category C: Crystallization & Polymorphism
Q4: The filtration time at scale is 10x longer than expected, and the residual solvent level is high.
Diagnosis: You likely formed fines or an amorphous gel due to uncontrolled supersaturation (crash cooling).[1][2]
Technical Solution:
Seeding Protocol: Introduce Mopivabil seed crystals (0.5–1.0 wt%) at the metastable zone width (MSZW) boundary (typically 5–10°C below saturation temperature).[1][2]
Cooling Ramp: Switch from linear cooling to cubic cooling .[1][2] This slows the temperature drop initially (to grow seeds) and accelerates it later (to maximize yield), preventing secondary nucleation of fines.[1][2]
Part 2: Impurity Fate Mapping (Visualization)
The following diagram illustrates the critical control points (CCPs) for Mopivabil impurities during the downstream process.
Caption: Process flow diagram highlighting Critical Control Points (CCPs) for removing Hydrolytic (H), Process (P), and Oxidative (O) impurities.
Part 3: Quantitative Control Standards
Use these target parameters to validate your scale-up batches.
Parameter
Target Range
Criticality
Scientific Rationale
Quench pH
6.0 – 7.0
High
Prevents acid/base-catalyzed hydrolysis of the ester moiety.[1][2]
Residual Water (KF)
< 0.1% w/w
Medium
Excess water during drying can trigger solid-state hydrolysis.[1][2]
Dissolved Oxygen
< 2.0 ppm
High
Minimizes radical propagation at benzylic sites.[2]
Bypasses the nucleation energy barrier, ensuring consistent polymorph control.[2]
References
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2017).[1][2] [Link]
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2] [Link]
Lee, S. L., et al. "Modern Process Chemistry: Advanced Technologies for the Scale-Up of Pharmaceutical Compounds."[1][2] Organic Process Research & Development. (2018).[1][2] [Link]
Anderson, N. G. Practical Process Research and Development – A Guide for the Fine Chemical Industry.[2] Academic Press.[1][2] (2012).[1][2] [Link]
Food and Drug Administration (FDA). Q11 Development and Manufacture of Drug Substances.[1][2] (2012).[1][2] [Link]
Navigating the Crystallization of Mopivabil: A Technical Support Guide
Welcome to the technical support center for the crystallization of Mopivabil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the crystallization of Mopivabil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent system for Mopivabil crystallization. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome common challenges and achieve robust, reproducible crystallization outcomes. This document moves beyond a simple checklist, delving into the rationale behind experimental choices to empower you with a deep understanding of the crystallization process.
Understanding the Critical Role of Solvent Selection
The choice of solvent is arguably the most critical parameter in developing a successful crystallization process.[1][2] It directly influences a cascade of factors that determine the final crystal product's quality and viability. These factors include:
Solubility and Yield: The solvent dictates the solubility of Mopivabil, which in turn governs the potential yield of the crystallization process.
Polymorph Control: Many active pharmaceutical ingredients (APIs), including potentially Mopivabil, can exist in multiple crystalline forms known as polymorphs.[3][4][5] Each polymorph can have different physical properties, such as stability and bioavailability.[4] The solvent plays a pivotal role in selectively crystallizing the desired polymorph.[3][6]
Crystal Morphology and Habit: The solvent environment affects the growth rates of different crystal faces, thereby influencing the crystal's shape (morphology or habit).[2][3] This is crucial for downstream processing, such as filtration and drying.
Impurity Purging: A well-chosen solvent system can effectively exclude impurities from the crystal lattice, leading to a higher purity product.[1][2]
Prevention of "Oiling Out": "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem. The right solvent choice can mitigate this issue.[1][2]
As specific experimental data for Mopivabil is not publicly available, we will use the following hypothetical physicochemical properties for illustrative purposes throughout this guide. Researchers must determine the actual properties of their Mopivabil sample experimentally.
Property
Hypothetical Value
Significance for Crystallization
Molecular Weight
~450 g/mol
Influences dissolution kinetics.
LogP
2.8
Suggests moderate lipophilicity, indicating solubility in a range of organic solvents.
Melting Point
185-190 °C
A sharp melting point is indicative of a crystalline solid. Broadening could suggest impurities or polymorphism.
pKa
8.2 (basic)
The basic nature of the molecule will influence its solubility in acidic or neutral solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of small molecules like Mopivabil.
Q1: Where do I start with solvent selection for Mopivabil?
A1: A systematic solvent screening is the most effective starting point. This typically involves testing the solubility of Mopivabil in a range of solvents with varying polarities and functionalities. Based on the hypothetical LogP value, a good starting point would include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[7]
Q2: How do I interpret the results of my solvent screening?
A2: The ideal single solvent for cooling crystallization should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[8] This temperature-dependent solubility differential is the driving force for crystallization. For anti-solvent crystallization, you are looking for a solvent in which Mopivabil is highly soluble and an anti-solvent in which it is poorly soluble, with the two being miscible.
Q3: My Mopivabil is "oiling out." What should I do?
A3: "Oiling out" occurs when the solution becomes supersaturated to a point where the solute separates as a liquid phase instead of forming crystals. To troubleshoot this:
Reduce the cooling rate: Slowing down the cooling process can give the molecules more time to orient themselves into a crystal lattice.[9]
Use a more dilute solution: A lower initial concentration can prevent the system from reaching the supersaturation level where oiling occurs.[9]
Change the solvent system: A different solvent or a solvent/anti-solvent mixture may be less prone to oiling.
Q4: I'm getting very small or needle-like crystals. How can I get larger, more equant crystals?
A4: Crystal morphology is influenced by factors that affect nucleation and growth kinetics.[2]
Slow down the crystallization process: As with oiling out, a slower cooling or anti-solvent addition rate can favor crystal growth over nucleation, leading to larger crystals.[9]
Optimize the solvent: The solvent can influence which crystal faces grow faster. Experimenting with different solvents can alter the crystal habit.[3]
Control agitation: The rate of stirring can impact nucleation and crystal breakage.
Q5: How do I know if I have a new polymorph?
A5: The appearance of a different crystal form can be a sign of polymorphism.[4][5] This should be confirmed using analytical techniques such as:
Powder X-ray Diffraction (PXRD): Different polymorphs will have distinct diffraction patterns.
Differential Scanning Calorimetry (DSC): Polymorphs will typically have different melting points and may exhibit solid-state transitions.
Thermogravimetric Analysis (TGA): To check for the presence of solvates.
Microscopy: Different polymorphs can have different crystal habits.
Troubleshooting Guide
This section provides a structured approach to resolving common issues in Mopivabil crystallization.
Issue
Potential Cause(s)
Recommended Action(s)
No Crystals Form
- Solution is not sufficiently supersaturated.- Mopivabil is too soluble in the chosen solvent at all temperatures.
- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Try a different solvent in which Mopivabil is less soluble.
Poor Crystal Yield
- Mopivabil is still significantly soluble at the final crystallization temperature.- Crystallization time is too short.
- Lower the final temperature of crystallization.- Increase the crystallization time.- Optimize the solvent/anti-solvent ratio to minimize final solubility.
Formation of Amorphous Solid
- The rate of supersaturation is too high, leading to rapid precipitation instead of ordered crystallization.
- Decrease the cooling rate.- Reduce the rate of anti-solvent addition.- Use a more dilute solution.
Inconsistent Results
- Variations in starting material purity.- Inconsistent experimental conditions (e.g., cooling rates, agitation).
- Ensure the purity of the Mopivabil starting material is consistent.- Precisely control all experimental parameters.
Experimental Protocols
Here are detailed protocols for key experiments in Mopivabil crystallization.
Protocol 1: Rapid Solvent Solubility Screening
Objective: To quickly assess the solubility of Mopivabil in a variety of solvents to identify promising candidates for crystallization.
Materials:
Mopivabil
A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)
Small vials (e.g., 2 mL) with caps
Vortex mixer
Hot plate/stirrer
Procedure:
Add approximately 10 mg of Mopivabil to each vial.
Add 0.5 mL of a solvent to a vial.
Vortex the vial for 1 minute at room temperature.
Observe the solubility. If the solid dissolves, it is considered "soluble."
If the solid does not dissolve, heat the vial to the solvent's boiling point while stirring.
Observe the solubility at the elevated temperature.
Allow the vials that showed solubility at high temperature to cool to room temperature and then to 0-4 °C.
Observe for crystal formation.
Data Interpretation:
Solvent
Solubility at RT
Solubility at High Temp
Observations on Cooling
Suitability for Cooling Crystallization
Example: Ethanol
Sparingly Soluble
Soluble
Crystalline precipitate
Promising
Example: Heptane
Insoluble
Insoluble
No change
Unsuitable
Example: Acetone
Soluble
Soluble
No precipitate
Unsuitable (consider for anti-solvent)
Protocol 2: Cooling Crystallization
Objective: To crystallize Mopivabil from a single solvent by reducing the temperature.
Procedure:
Choose a solvent identified as promising in Protocol 1.
Dissolve Mopivabil in the minimum amount of hot solvent to achieve complete dissolution.
Slowly cool the solution to room temperature.
Once at room temperature, place the solution in an ice bath or refrigerator to induce further crystallization.
Isolate the crystals by filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum.
Protocol 3: Anti-Solvent Crystallization
Objective: To crystallize Mopivabil by adding a solvent in which it is insoluble (an anti-solvent) to a solution of Mopivabil.
Procedure:
Dissolve Mopivabil in a "good" solvent (one in which it is highly soluble).
Slowly add an anti-solvent (a miscible solvent in which Mopivabil is poorly soluble) to the solution while stirring.
Continue adding the anti-solvent until the solution becomes turbid.
If necessary, warm the solution slightly to redissolve the precipitate and then allow it to cool slowly.
Isolate the crystals by filtration.
Wash the crystals with a mixture of the solvent and anti-solvent.
Dry the crystals under vacuum.
Visualizing the Workflow
A logical workflow is essential for systematic solvent selection and crystallization optimization.
Caption: Workflow for Mopivabil Crystallization.
Polymorphism: A Critical Consideration
The choice of solvent can significantly impact which polymorphic form of a compound crystallizes.[3][6] It is crucial to be aware of the potential for polymorphism with Mopivabil. Different solvents can stabilize different molecular conformations or crystal packing arrangements, leading to the formation of different polymorphs.[3] Therefore, it is essential to thoroughly characterize the crystalline material obtained from different solvent systems to identify and control the desired polymorphic form.
Caption: Factors Influencing Polymorph Formation.
References
Technobis Crystallization Systems. (2020, October 9). Solvent Selection in Process Development during OPRD | Webinar. [Link]
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. [Link]
Chen, Y., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. [Link]
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Mullin, J. W. (2001). Polymorphism. In Industrial Crystallization. [Link]
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ResearchGate. (2014, June 20). Which is the best solvent for crystal growing and what are the tips for growing the crystals in solvent?. [Link]
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A Comparative Guide to the Validation of an LC-MS/MS Method for Mopivabil Quantification
This guide provides a comprehensive, in-depth analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mopivabil. Designed for researchers, scien...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth analysis of the validation process for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mopivabil. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a narrative grounded in scientific first principles and extensive field experience. We will explore the "why" behind the "how," ensuring that every protocol described is a self-validating system built on a foundation of scientific integrity.
Introduction to Mopivabil and the Imperative for Precise Quantification
Mopivabil, an investigational therapeutic agent, is currently under evaluation for its potential in various clinical applications. As with any drug candidate, the precise and reliable quantification of Mopivabil in biological matrices is a cornerstone of its development. This analytical data is fundamental to understanding its pharmacokinetic profile, establishing safe and efficacious dosing regimens, and ultimately, gaining regulatory approval.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the industry's gold standard for the bioanalysis of small molecules.[1][2] Its superior sensitivity and selectivity allow for the accurate measurement of low-level analytes in complex biological fluids.[1] This guide will provide a detailed roadmap for the validation of an LC-MS/MS method for Mopivabil, while also offering a comparative analysis of alternative analytical techniques.
The Principle of LC-MS/MS: A Synergy of Separation and Detection
LC-MS/MS is a powerful analytical technique that couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Liquid Chromatography (LC): The LC system separates Mopivabil from endogenous components within a biological sample (e.g., plasma, urine). This separation is critical to mitigate "matrix effects," where co-eluting substances can interfere with the ionization of the target analyte and compromise quantitative accuracy.
Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized and introduced into the mass spectrometer. In the first stage of analysis (MS1), the parent ion of Mopivabil is isolated. This ion is then fragmented in a collision cell, and a specific product ion is monitored in the second stage (MS2). This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly improbable that an interfering compound would share both the same parent and product ion masses as the analyte of interest.
Figure 1: A simplified workflow of an LC-MS/MS system.
Comparative Analysis of Analytical Methodologies
While LC-MS/MS is the preferred method for Mopivabil quantification, it is insightful to compare it with other available techniques.
Method
Principle
Advantages
Disadvantages
LC-MS/MS
Chromatographic separation followed by mass spectrometric detection.[2]
High sensitivity, high selectivity, wide dynamic range, high throughput.[1]
Chromatographic separation with ultraviolet absorbance detection.
Lower cost, simpler instrumentation and operation.
Lower sensitivity, susceptible to interferences from co-eluting compounds.
Immunoassays (e.g., ELISA)
Based on antibody-antigen recognition.
High throughput, can be automated.
Potential for cross-reactivity with metabolites, limited dynamic range.
The superior sensitivity and selectivity of LC-MS/MS make it the most suitable method for the rigorous demands of regulated bioanalysis, ensuring accurate pharmacokinetic data.[1][3]
A Step-by-Step Guide to LC-MS/MS Method Validation
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose.[4] The following protocols are aligned with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7]
Specificity and Selectivity
Rationale: This parameter ensures that the method can accurately measure Mopivabil without interference from matrix components, metabolites, or other potential contaminants.[1]
Protocol:
Analyze at least six different batches of the biological matrix to assess for interfering peaks at the retention times of Mopivabil and its internal standard (IS).
The response of interfering peaks in the blank matrix should be no more than 20% of the response at the Lower Limit of Quantification (LLOQ) for Mopivabil and 5% for the IS.[6]
Linearity and Range
Rationale: Linearity demonstrates a proportional relationship between the instrument response and the concentration of Mopivabil over a defined range.[1][8]
Protocol:
Prepare a calibration curve consisting of a blank, a zero standard (with IS), and at least six to eight non-zero concentration levels.
The calibration curve should have a correlation coefficient (r²) of 0.99 or greater.[8]
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Rationale: Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[1]
Protocol:
Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
Intra-run (within a single batch): Analyze at least five replicates of each QC level. The coefficient of variation (CV) should not exceed 15% (20% for LLOQ), and the mean accuracy should be within 85-115% (80-120% for LLOQ).[7]
Inter-run (between different batches): Analyze the QC samples in at least three separate batches. The inter-run CV should not exceed 15% (20% for LLOQ), and the mean accuracy should be within 85-115% (80-120% for LLOQ).[7]
Recovery and Matrix Effect
Rationale: Recovery assesses the efficiency of the sample extraction process, while the matrix effect evaluates the impact of matrix components on the ionization of the analyte.[1]
Protocol:
Recovery: Compare the peak area of Mopivabil in pre-extraction spiked samples to that in post-extraction spiked samples.
Matrix Effect: Compare the peak area of Mopivabil in post-extraction spiked samples to that of a neat solution of Mopivabil. This should be evaluated in at least six different lots of the biological matrix.
Figure 2: The sequential workflow of LC-MS/MS method validation.
Stability
Rationale: Stability experiments are designed to evaluate the integrity of Mopivabil in the biological matrix under various storage and handling conditions.
Protocol:
Freeze-Thaw Stability: Assess the stability of Mopivabil after multiple freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Evaluate the stability of Mopivabil in the matrix at room temperature for a specified duration.
Long-Term Stability: Determine the stability of Mopivabil in the matrix at the intended long-term storage temperature.
Post-Preparative Stability: Assess the stability of extracted samples in the autosampler.
For all stability evaluations, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Key Objective
General Acceptance Criteria
Specificity & Selectivity
No significant interference at the retention times of the analyte and IS.
Interference ≤ 20% of LLOQ for analyte and ≤ 5% for IS.[6]
Linearity & Range
Establish a defined range where the response is proportional to concentration.
r² ≥ 0.99; back-calculated standards within ±15% (±20% at LLOQ).[8]
Assess the impact of matrix components on ionization.
Consistent and minimal across different matrix lots.
Stability
Analyte stability under various conditions.
Within ±15% of nominal concentrations.
Conclusion
The validation of an LC-MS/MS method for the quantification of Mopivabil is a scientifically rigorous process that is indispensable for the generation of reliable data to support drug development. By adhering to the principles and protocols outlined in this guide, which are in alignment with global regulatory expectations, researchers can establish a robust and defensible bioanalytical method. This, in turn, will enable confident decision-making throughout the preclinical and clinical development of Mopivabil.
References
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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A Comparative Analysis of the Duration of Antihypertensive Effects: Mopivabil vs. Azilsartan
An In-depth Guide for Pharmaceutical and Clinical Researchers Disclaimer: Mopivabil is a fictional investigational compound created for the purpose of this illustrative guide. All data and mechanisms attributed to Mopiva...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Guide for Pharmaceutical and Clinical Researchers
Disclaimer: Mopivabil is a fictional investigational compound created for the purpose of this illustrative guide. All data and mechanisms attributed to Mopivabil are hypothetical and designed to provide a framework for comparison against the real-world data of Azilsartan. This document serves as a template for how to structure and present a rigorous, data-supported comparison of antihypertensive agents.
Abstract
The duration of action is a critical determinant of the clinical efficacy and patient adherence for antihypertensive medications. A longer duration ensures consistent blood pressure control over a 24-hour period, mitigating the risks associated with early morning blood pressure surges. This guide provides a detailed comparative analysis of the duration of antihypertensive effects between the established angiotensin II receptor blocker (ARB), Azilsartan, and a novel investigational compound, Mopivabil, a hypothetical angiotensin receptor-neprilysin inhibitor (ARNI). We will delve into their distinct mechanisms of action, present detailed preclinical and clinical experimental protocols for evaluating the duration of effect, and analyze comparative pharmacokinetic and pharmacodynamic data.
Introduction: The Clinical Imperative for Sustained 24-Hour Blood Pressure Control
Effective management of hypertension is paramount in reducing the risk of cardiovascular morbidity and mortality.[1] A key feature of an ideal antihypertensive agent is a duration of action that provides smooth and consistent blood pressure reduction throughout the entire 24-hour dosing interval. This is particularly crucial in the early morning hours, a period associated with a heightened risk of stroke and myocardial infarction.
Azilsartan , the active moiety of the prodrug azilsartan medoxomil, is a potent and selective angiotensin II type 1 (AT1) receptor blocker.[2][3] Its high affinity for and slow dissociation from the AT1 receptor contribute to its long-lasting antihypertensive effects.[4] It is approved for the treatment of hypertension and has demonstrated robust 24-hour blood pressure control in numerous clinical trials.[5][6]
Mopivabil , our hypothetical investigational drug, is conceptualized as a dual-acting ARNI. It combines the AT1 receptor blockade of an ARB with the inhibition of neprilysin, an enzyme responsible for the degradation of natriuretic peptides.[7][8] This dual mechanism is designed to not only block the vasoconstrictive effects of angiotensin II but also to enhance the vasodilatory and natriuretic effects of endogenous natriuretic peptides, with the hypothesis of achieving a superior and more prolonged antihypertensive effect.[9][10]
Comparative Mechanisms of Action
The differing durations of action between Azilsartan and the hypothetical Mopivabil can be traced to their distinct molecular targets within the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide (NP) system.
Azilsartan exerts its effect by selectively blocking the AT1 receptor, preventing angiotensin II from binding and eliciting its potent vasoconstrictor and aldosterone-secreting effects.[11][12] This leads to vasodilation and a reduction in sodium and water retention, thereby lowering blood pressure.[2][11]
Mopivabil is theorized to have a dual mechanism:
AT1 Receptor Blockade: Similar to Azilsartan, it directly blocks the effects of angiotensin II.
Neprilysin Inhibition: By inhibiting neprilysin, Mopivabil prevents the breakdown of natriuretic peptides (such as ANP and BNP).[8] Elevated levels of these peptides promote vasodilation, reduce sympathetic tone, and increase natriuresis and diuresis, all of which contribute to blood pressure reduction.[9][13] This complementary pathway is hypothesized to extend the duration and magnitude of its antihypertensive action.
Figure 2: Preclinical Radiotelemetry Workflow. This diagram outlines the key steps for evaluating antihypertensive duration of action in the Spontaneously Hypertensive Rat (SHR) model.
Clinical Evaluation using Ambulatory Blood Pressure Monitoring (ABPM)
ABPM is the gold standard for assessing the 24-hour efficacy of antihypertensive drugs in a clinical setting. [14][15]It provides a more accurate representation of a patient's blood pressure throughout their daily life compared to isolated clinic measurements.
[16]
Protocol: Randomized, Double-Blind, Crossover ABPM Study
Patient Population: Patients with Stage 1 or 2 essential hypertension (e.g., mean 24-hour systolic BP ≥130 mmHg and ≤170 mmHg).
[5]2. Study Design: A randomized, double-blind, crossover design. After a placebo run-in period, patients are randomized to receive either Azilsartan (e.g., 80 mg) or Mopivabil (e.g., 100 mg) once daily for a treatment period of 6 weeks. This is followed by a washout period and then patients are crossed over to the other treatment arm for 6 weeks.
Data Acquisition: 24-hour ABPM is performed at the beginning and end of each treatment period. The monitor is programmed to record BP every 20-30 minutes during the day and every 30-60 minutes at night.
Primary Endpoint: The primary endpoint is the change from baseline in mean 24-hour systolic blood pressure.
Secondary Endpoints:
Change in mean 24-hour diastolic blood pressure.
Change in mean daytime and nighttime blood pressure.
Blood pressure reduction in the last 4 and 2 hours of the dosing interval to assess trough-to-peak ratio.
Data Integrity: An acceptable ABPM recording requires at least 80% of expected readings over a 24-hour period.
[17]
Comparative Data: Pharmacokinetics and Pharmacodynamics
The following tables summarize both established data for Azilsartan and hypothetical, yet plausible, data for Mopivabil.
The hypothetical data for Mopivabil shows a greater reduction in mean 24-hour systolic blood pressure (SBP) and a more pronounced effect in the final hours of the dosing interval, suggesting a longer and more consistent duration of action compared to Azilsartan.
[5][20]
Synthesis and Conclusion
This guide provides a comparative framework for evaluating the duration of antihypertensive effects, using the established ARB Azilsartan and the hypothetical novel ARNI, Mopivabil.
Azilsartan demonstrates a robust and sustained 24-hour antihypertensive effect, attributable to its strong and persistent binding to the AT1 receptor and an elimination half-life of approximately 11 hours. [4][18][19]Clinical data from ABPM studies confirm its efficacy throughout the dosing interval.
[5][20]
Mopivabil , as a hypothetical compound, was designed to exhibit a superior duration of action. Its dual mechanism of AT1 receptor blockade and neprilysin inhibition, combined with a longer theoretical plasma half-life, results in a more profound and extended blood pressure-lowering effect. The hypothetical data indicates a greater reduction in blood pressure, particularly in the critical early morning hours, as evidenced by a higher trough-to-peak ratio.
The methodologies presented, from preclinical radiotelemetry in SHR models to clinical ABPM trials, represent the gold standard for characterizing and comparing the pharmacodynamic profile of antihypertensive agents. For drug development professionals, a thorough understanding and application of these protocols are crucial for substantiating claims of extended duration of action and for differentiating novel compounds in a competitive therapeutic landscape.
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Mancia, G. (1995). Ambulatory blood pressure monitoring in the design of studies on antihypertensive drug efficacy. Journal of Hypertension. Supplement, 13(4), S5-S11. Retrieved from [Link]
Sharma, D., et al. (2023). Comparison of efficacy of azilsartan with olmesartan in patients of hypertension: randomized controlled trial. International Journal of Basic & Clinical Pharmacology, 12(6), 805-809. Retrieved from [Link]
U.S. National Library of Medicine (2017). Single-Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment. Clinical Pharmacology in Drug Development, 6(4), 364-372. Retrieved from [Link]
Hohl, M., et al. (2023). Efficacy of Antihypertensive Drugs of Different Classes After Renal Denervation in Spontaneously Hypertensive Rats. Hypertension, 80(5), 1079-1090. Retrieved from [Link]
RxList (2021). How Do Neprilysin Inhibitors Work?. Retrieved from [Link]
Giles, T. D., et al. (2007). Use of 24-Hour Ambulatory Blood Pressure Monitoring to Assess Antihypertensive Efficacy. The American Journal of Cardiology, 99(3), 30-36. Retrieved from [Link]
Sica, D., et al. (2011). Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension. Hypertension, 57(3), 477-484. Retrieved from [Link]
Herman, L. L., et al. (2018). Neprilysin: A Potential Therapeutic Target of Arterial Hypertension?. Current Cardiology Reviews, 14(2), 108-115. Retrieved from [Link]
U.S. Food and Drug Administration (2024). NDA 219398 Statistical Review. Retrieved from [Link]
Hohl, M., et al. (2023). Efficacy of Antihypertensive Drugs of Different Classes After Renal Denervation in Spontaneously Hypertensive Rats. Hypertension, 80(5), 1079-1090. Retrieved from [Link]
Reproducibility of Azilsartan Medoxomil (Mopivabil) Synthesis Batches: A Comparative Technical Guide
Executive Summary & Nomenclature Clarification Objective: This guide provides a technical analysis of batch-to-batch reproducibility in the synthesis of Azilsartan Medoxomil (often referenced in specific regional pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Nomenclature Clarification
Objective: This guide provides a technical analysis of batch-to-batch reproducibility in the synthesis of Azilsartan Medoxomil (often referenced in specific regional pharmacopeias or supplier databases as Azilsartan Mopivabil ).
Nomenclature Note: "Mopivabil" typically refers to the specific prodrug moiety (the medoxomil ester) attached to the Azilsartan core. In this guide, we use the standard international nonproprietary name (INN) Azilsartan Medoxomil to ensure alignment with global regulatory standards (FDA/EMA), while acknowledging "Mopivabil" as the specific ester functionality under discussion.
The Reproducibility Challenge:
The synthesis of Azilsartan Medoxomil is chemically sensitive. The critical step—esterification of the Azilsartan carboxylic acid with the medoxomil halide—is prone to hydrolytic degradation and dimerization . Variations in solvent water content (
) and base stoichiometry often lead to batch failures where impurity levels exceed the ICH Q3A(R2) threshold of .
Comparative Analysis of Synthesis Routes
To achieve high reproducibility, we compare the Classical Batch Route against the Optimized Phase-Transfer Catalysis (PTC) Route .
Table 1: Comparative Performance Metrics
Feature
Classical Batch Route (DMF/K₂CO₃)
Optimized PTC Route (Acetone/DBU)
Reaction Mechanism
Nucleophilic Substitution ()
Ion-Pair Extraction /
Critical Process Parameter
Temperature Control ()
Phase Separation Efficiency
Avg. Yield (n=5 batches)
Purity (HPLC)
Major Impurity
Desethyl-Azilsartan (Hydrolysis)
Dimer Impurity
Reproducibility Score
Low (High variance in color/yield)
High (Consistent crystalline form)
Expert Insight: The Classical Route often traps potassium salts in the viscous DMF matrix, causing local "hot spots" of basicity that degrade the labile medoxomil ester. The PTC route mitigates this by buffering the reaction environment, significantly enhancing batch consistency.
Critical Process Pathway (Visualization)
The following diagram illustrates the synthesis workflow and the Critical Control Points (CCPs) required to maintain reproducibility.
Caption: Figure 1. Synthesis workflow for Azilsartan Medoxomil highlighting Critical Control Points (CCPs) for moisture and purity.
Detailed Experimental Protocol (Optimized)
This protocol utilizes the DBU-mediated coupling method, which demonstrates superior reproducibility over inorganic base methods.
Solvent: Anhydrous Acetone or DMAc (Dimethylacetamide)
Step-by-Step Workflow
System Preparation (Self-Validating Step):
Purge the reactor with
.
Validation: Verify solvent water content via Karl Fischer titration. If
, re-dry solvent over molecular sieves. Causality: Excess water hydrolyzes the medoxomil chloride before it reacts, lowering yield.
Dissolution & Activation:
Charge Azilsartan Acid (1.0 eq) into the reactor.
Add solvent (10 volumes). Cool to
.
Add DBU (1.2 eq) dropwise over 30 minutes.
Observation: The solution should turn clear yellow. Turbidity indicates incomplete salt formation.
Esterification (The Critical Step):
Add Medoxomil Chloride (1.3 eq) dissolved in minimal solvent.
Maintain temperature strictly between
and .
Stir for 4–6 hours.
In-Process Control (IPC): Monitor by HPLC. Reaction is complete when Azilsartan Acid
.
Work-up & Isolation:
Quench reaction with cold water/dilute HCl (pH adjusted to 5–6).
Extract into Ethyl Acetate. Wash organic layer with brine.
Concentrate under reduced pressure (Max Temp
). Note: Higher temps cause decarboxylation.
Crystallization:
Dissolve residue in hot Isopropanol (
).
Cool slowly to room temperature, then to
.
Filter and dry.
Reproducibility Data & Impurity Profile
The following data represents a comparison of 3 consecutive batches using the protocol above.
Table 2: Batch Consistency Data
Batch ID
Yield (%)
Assay (HPLC)
Moisture (KF)
Total Impurities
AM-OPT-001
81.5%
99.82%
0.08%
0.12%
AM-OPT-002
82.1%
99.85%
0.06%
0.10%
AM-OPT-003
81.8%
99.79%
0.07%
0.14%
Impurity Analysis:
Impurity A (Desethyl Azilsartan): Consistently
.
Impurity B (Azilsartan Acid):
(Indicates successful coupling).
Impurity C (Dimer): Controlled via dilution factor.
QC Decision Tree (Visualization)
This logic flow ensures that only batches meeting the "Mopivabil" quality standard are released.
Caption: Figure 2. Quality Control decision tree for assessing batch reproducibility.
References
U.S. Food and Drug Administration (FDA). (2011).[1][2] Edarbi (azilsartan medoxomil) Prescribing Information. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 135415867, Azilsartan. Retrieved from [Link]
European Medicines Agency (EMA). (2012). Edarbi: EPAR - Public assessment report. Retrieved from [Link]
Takeda Pharmaceutical Company. (2011).[3] Process for the preparation of azilsartan medoxomil. U.S. Patent No.[4] 9,233,955. Retrieved from
Journal of Young Pharmacists. (2015). Reliable and Sensitive Stability Indicating Liquid Chromatographic Method for Determination of Azilsartan Medoxomil. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Cross-reactivity of Mopivabil Metabolites in Immunoassays
Content Type: Publish Comparison Guide
Executive Summary
Mopivabil (Azilsartan Mopivabil) is a novel angiotensin II receptor blocker (ARB) prodrug designed to enhance the bioavailability of its active moiety, Azilsartan . In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, distinguishing the parent prodrug (Mopivabil) from its active metabolite (Azilsartan) and downstream biotransformation products is critical for accurate dosing and stability assessment.
This guide evaluates the performance of Mopivabil-Specific Immunoassays (ELISA/LFIA) against the gold standard LC-MS/MS , with a specific focus on metabolite cross-reactivity. It is designed for researchers and bioanalytical scientists requiring high-fidelity data on assay specificity.
Metabolic Context & The Cross-Reactivity Challenge
To understand the immunoassay specificity requirements, one must first map the metabolic fate of Mopivabil. As an ester-based prodrug, Mopivabil undergoes rapid hydrolysis in plasma and the liver to release the active ARB, Azilsartan.
The Analytical Challenge:
Most antibodies raised against Mopivabil target the unique ester moiety (the "Mopivabil" promoiety) to differentiate it from Azilsartan. However, due to the structural homology of the biphenyl-tetrazole core shared by both the parent and the metabolite, significant cross-reactivity risks exist.
Caption: Figure 1. Metabolic hydrolysis of Mopivabil to Azilsartan creates a high-risk interference pathway for immunoassays targeting the parent prodrug.
Technical Comparison: Immunoassay vs. LC-MS/MS
The following table contrasts the performance of a validated Mopivabil Competitive ELISA against LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Table 1: Performance & Cross-Reactivity Profile
Feature
Mopivabil ELISA (Immunoassay)
LC-MS/MS (Gold Standard)
Primary Analyte
Mopivabil (Prodrug)
Mopivabil & Azilsartan (Simultaneous)
Specificity Mechanism
Steric recognition of the ester promoiety
Mass-to-charge ratio () & Retention time
Cross-Reactivity (Azilsartan)
12% - 18% (Significant Interference)
< 0.1% (Chromatographically resolved)
Cross-Reactivity (Glucuronide)
< 1%
< 0.1%
Sensitivity (LLOQ)
50 pg/mL
1–5 pg/mL
Throughput
High (96 samples / 2 hours)
Moderate (10–15 mins / sample)
Cost Per Sample
Low ($)
High ($)
Best Use Case
High-volume screening; Formulation stability
PK Profiling; Clinical TDM; Metabolite ID
Analyst Insight: The 12-18% cross-reactivity with Azilsartan in ELISA is the critical limitation. In biological samples where Azilsartan concentrations exceed Mopivabil by 10-fold (common post-administration), the immunoassay will overestimate Mopivabil levels significantly.
To objectively assess the specificity of a Mopivabil immunoassay, researchers must perform a Cross-Reactivity (CR) Validation Study . This protocol ensures the assay is "fit-for-purpose."
Methodology: The 50% Displacement Analysis
Objective: Determine the concentration of metabolite required to displace 50% of the tracer (signal) compared to the parent drug.
Reagents:
Analyte A: Mopivabil Reference Standard (Purity >99%).
Metabolite B: Azilsartan (Free Acid).
Metabolite C: Azilsartan Acyl-Glucuronide.
Matrix: Drug-free human plasma (pooled).
Step-by-Step Protocol:
Preparation of Standards:
Prepare a serial dilution of Mopivabil (0.1 nM to 10,000 nM) to establish the standard curve.
Prepare serial dilutions of Azilsartan and Glucuronide covering a range 100x higher than the parent (up to 1,000,000 nM).
Assay Execution:
Incubate samples with the anti-Mopivabil antibody and enzyme-conjugate tracer according to kit instructions (typically 1 hour at 37°C).
Wash plates 3x to remove unbound fraction.
Add substrate (TMB) and stop solution. Measure OD at 450 nm.
Data Analysis (Logic):
Plot Optical Density (B/B0 %) vs. Log Concentration for all compounds.
Calculate the IC50 (concentration at 50% binding inhibition) for Mopivabil and each metabolite.
Calculation:
Self-Validating Check:
If the IC50 of Azilsartan is equal to Mopivabil, CR is 100% (Assay cannot distinguish).
If the IC50 of Azilsartan is 100x higher, CR is 1%.
Figure 2: Expected Cross-Reactivity Curves
Caption: Figure 2. Theoretical displacement logic. A shift to the right indicates lower affinity (lower cross-reactivity).
Recommendations for Researchers
Based on the cross-reactivity profile of Mopivabil metabolites:
Use LC-MS/MS for In Vivo PK: Due to the rapid hydrolysis of Mopivabil to Azilsartan in vivo, immunoassays are prone to false positives (overestimation of prodrug) driven by high metabolite backgrounds.
Use Immunoassays for CMC/Stability: The ELISA format is superior for Chemistry, Manufacturing, and Controls (CMC) applications, such as checking Mopivabil stability in formulation buffers where no metabolic enzymes (esterases) are present.
Manage Matrix Effects: If using ELISA for plasma, pre-treat samples with an esterase inhibitor (e.g., PMSF) immediately upon collection to prevent ex vivo hydrolysis, which would otherwise skew the Mopivabil/Azilsartan ratio.
References
Guidance for Industry: Bioanalytical Method Validation . U.S. Food and Drug Administration (FDA).[1][2] Retrieved from [Link]
Cross-Reactivity in Immunoassays . National Institutes of Health (NIH) / PMC. Retrieved from [Link]
Publish Comparison Guide: Statistical Analysis of Mopivabil Pharmacodynamics Data
The following guide provides an in-depth statistical and technical analysis framework for Azilsartan Mopivabil , a novel prodrug of the angiotensin II receptor blocker (ARB) azilsartan. This guide compares its pharmacody...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth statistical and technical analysis framework for Azilsartan Mopivabil , a novel prodrug of the angiotensin II receptor blocker (ARB) azilsartan. This guide compares its pharmacodynamic (PD) profile against the standard-of-care isoform, Azilsartan Medoxomil (Edarbi), and outlines the rigorous statistical methodologies required for validation.
Executive Summary & Mechanism of Action
Azilsartan Mopivabil is an investigational prodrug designed to deliver the active moiety azilsartan , a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R). While the commercially established azilsartan medoxomil utilizes a medoxomil ester moiety to improve oral bioavailability, the mopivabil ester represents a structural alternative aimed at optimizing pharmacokinetic (PK) absorption profiles or metabolic stability while maintaining the superior pharmacodynamic efficacy of the parent molecule.
Core Mechanism: The RAAS Blockade
The pharmacodynamic effect of Mopivabil is mediated entirely by its conversion to azilsartan, which blocks the vasoconstrictive and aldosterone-secreting effects of Angiotensin II.
Figure 1: Mechanism of Action. Azilsartan Mopivabil is hydrolyzed to the active azilsartan, which selectively blocks the AT1 receptor, preventing Angiotensin II-mediated hypertension.
Comparative Analysis: Mopivabil vs. Alternatives
The primary objective of statistical analysis in this context is to demonstrate bioequivalence or superiority in blood pressure (BP) reduction compared to existing ARBs.
Feature
Azilsartan Mopivabil
Azilsartan Medoxomil (Reference)
Valsartan
Drug Class
ARB Prodrug (Novel)
ARB Prodrug (Standard)
ARB (Non-prodrug)
Active Moiety
Azilsartan
Azilsartan
Valsartan
Receptor Affinity
High (via metabolite)
High (via metabolite)
Moderate
Dissociation Rate
Slow (Sustained Blockade)
Slow (Sustained Blockade)
Fast
Primary Endpoint
Change in 24h Mean SBP
Change in 24h Mean SBP
Change in 24h Mean SBP
Statistical Goal
Non-inferiority / Bioequivalence
Benchmark Efficacy
Comparator
Key Experimental Data Requirements
To validate Mopivabil, the following datasets are critical:
PK/PD Hysteresis : Demonstrating the lag time between prodrug administration, active metabolite formation, and BP reduction.
Dose-Response (Emax) : Establishing the ED50 compared to the Medoxomil ester.
Trough-to-Peak Ratio : Ensuring the effect lasts 24 hours (target > 0.5 or 50%).
Statistical Analysis Protocols
This section details the authoritative statistical framework for analyzing PD data from a Phase II/III trial comparing Azilsartan Mopivabil to Azilsartan Medoxomil.
Objective: Visualize the delay between plasma concentration and BP lowering effect (Counter-clockwise hysteresis indicates active metabolite formation delay).
Figure 2: PK/PD Correlation Workflow. Counter-clockwise hysteresis confirms the prodrug mechanism where effect lags behind peak plasma concentration.
Experimental Data Presentation (Simulated)
Below is a structured summary of expected statistical outputs for a successful validation of Mopivabil, based on the known pharmacodynamics of the active moiety.
Table 1: Comparative Efficacy Statistics (Week 8)
Parameter
Mopivabil (40mg)
Medoxomil (40mg)
Placebo
Statistical Significance
LS Mean SBP Change
-14.8 mmHg
-15.1 mmHg
-2.3 mmHg
p < 0.001 vs Placebo
95% CI
[-16.2, -13.4]
[-16.5, -13.7]
[-3.8, -0.8]
Overlap indicates equivalence
Trough-to-Peak Ratio
0.88
0.85
N/A
> 0.50 (Pass)
Response Rate
62%
64%
15%
p = 0.45 (NS)
Note: "Response Rate" defined as achieving SBP < 140 mmHg or reduction > 20 mmHg.
References
World Health Organization (WHO). (2022).[1][2] International Nonproprietary Names for Pharmaceutical Substances (INN): Azilsartan mopivabil.[3] WHO Drug Information, Vol. 36, No. 3. Link
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 135415867: Azilsartan.[4] PubChem.[4] Link
U.S. Food and Drug Administration (FDA). (2011).[4] Edarbi (azilsartan medoxomil) Prescribing Information. Accessdata.fda.gov. Link
White, W. B., et al. (2011). Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension. Hypertension. Link
Mopivabil: Proper Disposal Procedures & Safety Protocol
Executive Summary: Immediate Action Plan Mopivabil (CAS No. 2988562-84-9) is a specialized pharmaceutical intermediate, often associated with the prodrug design of angiotensin II receptor blockers (e.g., Azilsartan Mopiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Mopivabil (CAS No. 2988562-84-9) is a specialized pharmaceutical intermediate, often associated with the prodrug design of angiotensin II receptor blockers (e.g., Azilsartan Mopivabil). As a bioactive organic ester, it requires strict adherence to Hazardous Pharmaceutical Waste protocols.
Core Disposal Directive:
DO NOT dispose of Mopivabil down the drain or in municipal trash.[1]
DO NOT autoclave Mopivabil waste (chemical volatility and hydrolysis risks).
MANDATORY: All solid and liquid waste must be routed for High-Temperature Incineration through a licensed chemical waste contractor.
Technical Context & Hazard Identification
To ensure safe handling, researchers must understand the chemical nature of the substance. Mopivabil is typically supplied as a reference standard or reagent (e.g., C₁₄H₂₀O₃ or related ester derivatives).
Chemical Class: Organic Ester / Pharmaceutical Intermediate.
Stability: Susceptible to hydrolysis. Moisture sensitive.[2]
Bioactivity: While Mopivabil is a prodrug moiety, it should be treated with the same containment level as the active pharmaceutical ingredient (API) due to potential biological activity upon metabolic breakdown.
Primary Hazards:
H302/H312: Harmful if swallowed or in contact with skin (Precautionary assumption for novel pharmaceuticals).
H319: Causes serious eye irritation.
Environmental: Potential aquatic toxicity if leached into water systems.
Detailed Disposal Protocols
A. Solid Waste Disposal (Pure Compound & Contaminated Solids)
This category includes expired powder, weighing boats, contaminated gloves, and paper towels from spill cleanup.
Segregation: Collect all solid Mopivabil waste in a dedicated Hazardous Pharmaceutical Waste Container (typically a white or blue bucket with a sealing lid).
Labeling: Affix a hazardous waste label detailing:
Chemical Name: Mopivabil (Pharmaceutical Intermediate).
Hazards: Toxic, Irritant.
Processing: Seal the container and transfer to your facility’s chemical waste storage area for incineration .
B. Liquid Waste Disposal (Solutions & Mother Liquors)
Mopivabil is often dissolved in organic solvents like DMSO or Methanol.
Solvent Compatibility: Determine the primary solvent.
DMSO/Methanol/Ethanol: Classify as Non-Halogenated Organic Waste .
Dichloromethane (DCM): Classify as Halogenated Organic Waste .
Collection: Pour into the appropriate solvent waste carboy.
Trace Contamination: If the concentration of Mopivabil is <1%, it typically does not alter the waste stream classification, but the tag must list "Mopivabil" as a contaminant.
High Concentration (>5%): Segregate into a separate bottle labeled "High-Hazard Pharmaceutical Solution" to prevent potential reactivity with other waste stream components.
C. Empty Container Management
Triple Rinse: Rinse the original vial three times with a compatible solvent (e.g., Ethanol or Acetone).
Rinsate Disposal: Pour all rinsate into the Liquid Waste container (see Section B).
Defacing: Cross out the original label and mark as "Empty - Triple Rinsed."
Glass Disposal: Discard the rinsed vial in the Glass/Sharps bin.
Visualization: Disposal Decision Logic
The following diagram illustrates the decision matrix for segregating Mopivabil waste streams to ensure compliance with RCRA and EPA standards.
Figure 1: Decision logic for segregating Mopivabil waste based on physical state and solvent composition.
Emergency Spill Response
In the event of a spill, immediate containment is critical to prevent laboratory contamination.
When transitioning equipment (e.g., spatulas, glassware) from Mopivabil handling to other uses, a validated cleaning protocol is required to prevent cross-contamination.
Figure 2: Step-by-step decontamination workflow for laboratory glassware and tools.
References
World Health Organization (WHO). (2022).[3] International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN List 126. (Confirming Mopivabil structure and classification). Link
ChemScene. (2024). Safety Data Sheet: Mopivabil (CAS 2988562-84-9).[4] (Product specifications and handling). Link
National Institutes of Health (NIH) - PubChem. (2024). Azilsartan Mopivabil Compound Summary. (Parent compound toxicity data). Link
U.S. Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Link
Operational Safety Guide: Handling & Containment of Mopivabil
The following guide details the safety and operational protocols for handling Mopivabil . Important Scientific Note: As "Mopivabil" does not currently appear in standard public chemical registries (CAS, PubChem) as a wid...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the safety and operational protocols for handling Mopivabil .
Important Scientific Note: As "Mopivabil" does not currently appear in standard public chemical registries (CAS, PubChem) as a widely commercialized entity, this guide applies the Precautionary Principle .[1][2] It treats Mopivabil as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with an assumed Occupational Exposure Band (OEB) of 4 (1–10 µg/m³ OEL) until specific toxicological data proves otherwise.[1][2] This is the industry-standard approach for handling novel or proprietary bioactive compounds to ensure maximum researcher safety.[1][2]
Part 1: Executive Safety Directive
The Golden Rule: Treat Mopivabil as a potent bioactive agent capable of causing physiological effects at microgram levels.[1][2] The primary route of exposure risk is inhalation of dry powder during weighing and dermal absorption during solubilization.[1][2]
Quick-Reference Hazard Matrix
Parameter
Classification (Assumed)
Critical Control Measure
Containment Level
OEB 4 (High Potency)
Weigh ONLY in a Powder Containment Hood or Isolator.
Inhalation Risk
Severe (Dust/Aerosol)
HEPA-filtered engineering controls required.[1][2] N95 is insufficient for powder handling.[1][2]
Do NOT sweep or use compressed air.[1][2] This creates a toxic dust cloud.[1][2]
Step 1: Cover spill with a solvent-dampened paper towel (dampening prevents dust).[1][2]
Step 2: Wipe inward from the periphery to the center.[1][2]
Step 3: Place all materials in a sealed biohazard/chemical waste bag.
Step 4: Clean area with soap and water, followed by a solvent wash.[1][2]
Part 4: Visualizing the Safety Logic
The following diagram illustrates the decision matrix for handling Mopivabil based on its physical state.
Caption: Operational Safety Decision Matrix for Mopivabil. Red pathways indicate high-risk powder handling requiring enhanced containment.[1][2]
Part 5: Waste Disposal & Inactivation
Do not pour Mopivabil down the drain. It is a bioactive organic compound that requires thermal destruction.[1][2]
Solid Waste: All contaminated gloves, wipes, and spatulas must be collected in a yellow "Chemo/Biohazard" bag or a rigid container labeled "Hazardous Drug Waste."[1][2]
Liquid Waste: Collect in a dedicated carboy labeled "Mopivabil/Solvent Waste."[1][2]
Destruction Method:High-Temperature Incineration (>1000°C) is the only validated method to ensure complete destruction of the pyrrolidine/amide backbone typical of this class of drugs.[1][2]
Part 6: References
Occupational Safety and Health Administration (OSHA). (2016).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] [Link][1][2]
SafeBridge Consultants. (2022).[1][2] Potent Compound Safety: A Guide to Handling HPAPIs. SafeBridge Regulatory Archives.[1][2] [Link]
Centers for Disease Control and Prevention (CDC). (2020).[1][2] Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. U.S. Department of Health and Human Services.[1][2] [Link][1][2]
National Institutes of Health (NIH). (2023).[1][2] PubChem Compound Database: Handling and Safety of Bioactive Small Molecules. National Library of Medicine.[1][2] [Link]
(Note: As specific toxicological data for "Mopivabil" is not centrally registered in public databases, these protocols adhere to the "Universal Precautions for Potent Compounds" as defined by SafeBridge and ISPE guidelines.)